Proto-1
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-2-22-8-7-12-13(9-22)25-16(14(12)15(19)23)21-17(24)20-11-5-3-10(18)4-6-11/h3-6H,2,7-9H2,1H3,(H2,19,23)(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLKUVUKIZEWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Otoprotective Agent Proto-1
Disclaimer: As of late 2025, detailed scientific literature elucidating the specific molecular mechanism of action for the compound Proto-1 (CAS 312951-85-2) is not publicly available. This compound is commercially described as an otoprotective agent that demonstrates robust protection of hair cells against neomycin-induced damage[1]. This guide provides a comprehensive overview of the established mechanisms of neomycin ototoxicity and the key signaling pathways involved in hair cell protection, which are the likely context for this compound's activity. The experimental protocols and data presented are representative of the methodologies used to investigate novel otoprotective compounds.
Introduction to Neomycin Ototoxicity and Otoprotection
Aminoglycoside antibiotics, such as neomycin, are known for their potent bactericidal activity but are also associated with significant side effects, including ototoxicity, which can lead to permanent hearing loss. This toxicity primarily targets the sensory hair cells within the cochlea of the inner ear. Consequently, there is a critical need for otoprotective agents that can mitigate this damage. This compound has been identified as one such agent, offering protection to hair cells exposed to neomycin[1]. Understanding the mechanisms of neomycin-induced hair cell death is fundamental to comprehending the potential modes of action for a protective compound like this compound.
The Cellular and Molecular Mechanisms of Neomycin-Induced Hair Cell Death
Neomycin exerts its ototoxic effects through a multi-step process that culminates in the apoptotic death of hair cells.
A. Entry into Hair Cells: The initial step in neomycin ototoxicity is its entry into the hair cells. This process is primarily mediated by the mechanoelectrical transduction (MET) channels located at the tips of the stereocilia.
B. Generation of Reactive Oxygen Species (ROS): Once inside the cell, neomycin induces the formation of a complex with iron, which catalyzes the production of reactive oxygen species (ROS). This leads to a state of oxidative stress, damaging cellular components, including lipids, proteins, and DNA.
C. Activation of Apoptotic Signaling Pathways: The accumulation of ROS and subsequent cellular damage trigger intracellular signaling cascades that lead to programmed cell death (apoptosis). Key pathways implicated in this process include the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, and the activation of caspases, which are the executioners of apoptosis.
Potential Otoprotective Mechanisms and Signaling Pathways
An otoprotective agent like this compound could interfere with the process of neomycin-induced hair cell death at several key points. The following signaling pathways are critical in hair cell survival and are plausible targets for otoprotective intervention.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in many cell types, including cochlear hair cells. Activation of this pathway can inhibit apoptosis and promote cell survival. An otoprotective compound could potentially activate this pathway, thereby counteracting the pro-apoptotic signals initiated by neomycin.
The MAPK/JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key stress-activated protein kinase pathway that is strongly implicated in neomycin-induced hair cell apoptosis. Inhibition of this pathway is a primary strategy for otoprotection. This compound may exert its protective effects by directly or indirectly inhibiting the activation of JNK.
Experimental Protocols for Investigating Otoprotective Compounds
To determine the mechanism of action of an otoprotective agent like this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Hair Cell Protection Assay
Objective: To quantify the protective effect of the compound on hair cells exposed to neomycin.
Methodology:
-
Explant Culture: Cochlear explants from postnatal day 3-5 mice are cultured in a serum-free medium.
-
Treatment: Explants are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 24 hours.
-
Ototoxic Challenge: Neomycin (e.g., 0.5 mM) is added to the culture medium, with the test compound still present, for another 24-48 hours. A control group with neomycin alone and an untreated control group are also included.
-
Hair Cell Staining and Visualization: After treatment, the explants are fixed and stained with a marker for hair cells, such as phalloidin (to visualize actin-rich stereocilia) or an antibody against Myosin VIIa.
-
Quantification: The number of surviving inner and outer hair cells is counted in specific regions of the cochlea using fluorescence microscopy.
Western Blot Analysis of Signaling Pathways
Objective: To determine if the compound modulates key survival or apoptotic signaling pathways.
Methodology:
-
Cell Culture and Treatment: A suitable auditory cell line (e.g., HEI-OC1) or cochlear explants are treated as described in the hair cell protection assay.
-
Protein Extraction: After the treatment period, cells or tissues are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane. The membrane is probed with primary antibodies specific for key signaling proteins (e.g., phosphorylated Akt, total Akt, phosphorylated JNK, total JNK, cleaved caspase-3) and a loading control (e.g., GAPDH).
-
Detection and Quantification: Secondary antibodies conjugated to an enzyme or fluorophore are used for detection. The intensity of the protein bands is quantified using densitometry.
Experimental Workflow
Quantitative Data Presentation
The following tables represent hypothetical data that could be generated from the experiments described above.
Table 1: Hair Cell Survival in Cochlear Explants
| Treatment Group | Inner Hair Cell Survival (%) | Outer Hair Cell Survival (%) |
| Control | 100 ± 5 | 100 ± 7 |
| Neomycin (0.5 mM) | 45 ± 8 | 20 ± 6 |
| Neomycin + this compound (1 µM) | 65 ± 7 | 40 ± 5 |
| Neomycin + this compound (10 µM) | 85 ± 6 | 70 ± 8 |
Data are presented as mean ± standard deviation.
Table 2: Relative Protein Expression from Western Blot Analysis
| Treatment Group | p-Akt / Total Akt (Fold Change) | p-JNK / Total JNK (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Neomycin (0.5 mM) | 0.4 | 3.5 | 4.2 |
| Neomycin + this compound (10 µM) | 0.9 | 1.2 | 1.5 |
Data are normalized to the control group.
Conclusion
While the precise molecular mechanism of this compound remains to be elucidated, its reported otoprotective effects against neomycin-induced damage place it within a class of compounds that likely modulate the key signaling pathways governing hair cell survival and apoptosis. The experimental framework outlined in this guide provides a robust approach for dissecting the mechanism of action of novel otoprotective agents like this compound. Further research into such compounds is essential for the development of therapeutic strategies to prevent hearing loss associated with the use of aminoglycoside antibiotics.
References
In-Depth Technical Guide: Proto-1 - A Novel Otoprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proto-1, a novel thieno[2,3-c]pyridine derivative, has emerged as a promising small molecule with significant otoprotective properties. Identified through high-throughput screening, this compound has demonstrated a robust ability to protect auditory hair cells from damage induced by ototoxic agents, particularly aminoglycoside antibiotics. This technical guide provides a comprehensive overview of the chemical structure, properties, and putative mechanism of action of this compound, along with relevant experimental methodologies.
Chemical Structure and Properties
This compound, with the chemical name 2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide, is a synthetic compound belonging to the thieno[2,3-c]pyridine class of molecules. Its core structure features a fused thiophene and pyridine ring system.
| Property | Value | Reference |
| IUPAC Name | 2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | [1] |
| CAS Number | 312951-85-2 | [2] |
| Molecular Formula | C17H19ClN4O2S | [1] |
| Molecular Weight | 378.88 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically >99% | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
This compound was identified in a screen of 10,960 small molecules for its ability to protect hair cells from neomycin-induced toxicity. Subsequent research has indicated that this compound and its derivatives function as permeant blockers of the mechanosensory transduction (MET) channel in hair cells. This channel is the primary entry point for aminoglycoside antibiotics into hair cells, a critical step in their ototoxic cascade.
By blocking the MET channel, this compound is hypothesized to prevent the intracellular accumulation of aminoglycosides, thereby mitigating downstream cytotoxic events such as the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. While direct modulation of specific downstream signaling pathways by this compound has not been definitively established in the available literature, its action on the MET channel would logically prevent the activation of stress-related pathways such as the MAPK and PI3K/Akt pathways, which are known to be involved in hair cell death and survival.
Below is a proposed signaling pathway illustrating the protective mechanism of this compound.
Experimental Protocols
The following provides a generalized experimental workflow for assessing the otoprotective effects of this compound, based on established methodologies for studying neomycin-induced hair cell damage.
In Vitro Hair Cell Protection Assay using Cochlear Explants
This protocol describes a method for testing the efficacy of this compound in protecting hair cells from neomycin-induced damage in cultured cochlear explants from neonatal mice.
Methodology:
-
Cochlear Explant Preparation: Cochleae are dissected from postnatal day 3-5 mice in a sterile environment. The organ of Corti is carefully separated and placed in a culture dish with appropriate growth medium.
-
Treatment: Explants are pre-incubated with varying concentrations of this compound (e.g., 1 µM, 10 µM in DMSO, with a final DMSO concentration below 0.1%) for a specified period (e.g., 1.5 hours) before the addition of the ototoxic agent. Neomycin is then added to the culture medium at a concentration known to induce significant hair cell death (e.g., 1 mM). Control groups include vehicle-only and neomycin-only treated explants.
-
Incubation: The explants are incubated for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).
-
Hair Cell Staining and Visualization: After incubation, the explants are fixed and stained to visualize hair cells. Phalloidin conjugated to a fluorescent probe (e.g., Alexa Fluor 488) is commonly used to label the actin-rich stereocilia of hair cells. Live/dead cell assays using calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) can also be employed.
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Quantification and Analysis: The number of surviving inner and outer hair cells is counted using fluorescence microscopy. The percentage of hair cell survival in the this compound treated groups is compared to the neomycin-only control group to determine the otoprotective efficacy.
Quantitative Data
| Parameter | Value | Condition | Reference |
| Protective Concentration | 1 µM, 10 µM | Significant protection against neomycin-induced hair cell death | |
| Putative Target | Mechanosensory Transduction (MET) Channel | Blocks channel permeation |
Conclusion and Future Directions
This compound represents a significant advancement in the search for otoprotective compounds. Its identification and the subsequent development of its derivatives highlight the potential of targeting the MET channel to prevent aminoglycoside-induced hearing loss. Future research should focus on elucidating the precise molecular interactions between this compound and the MET channel, as well as a more detailed investigation into its effects on downstream signaling pathways. Further preclinical studies are warranted to fully assess the therapeutic potential of this compound and its analogs for the prevention of ototoxicity in a clinical setting.
References
Synthetic Pathway and Protective Mechanism of Proto-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and proposed mechanism of action for the compound Proto-1 (IUPAC Name: 2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide). This compound is identified as a potent protector of auditory hair cells against ototoxicity. This guide details a plausible multi-step synthesis, presents quantitative data in tabular format, and illustrates the compound's mechanism of action through a key signaling pathway.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed as a three-step process commencing with the formation of a substituted piperidinone, followed by the construction of the core thieno[2,3-c]pyridine heterocycle via a Gewald reaction, and culminating in a functional group modification to yield the final compound.
Caption: Multi-step synthesis of this compound from N-ethyl-4-piperidone.
Experimental Protocols and Data
The following sections provide detailed methodologies for the key synthetic steps. All quantitative data, representing typical expected outcomes, are summarized in corresponding tables.
Step 1: Synthesis of 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (Intermediate 1)
This step employs the Gewald reaction, a multicomponent reaction to form the substituted thieno[2,3-c]pyridine core.
Protocol:
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To a stirred solution of N-ethyl-4-piperidone (1.0 eq) in ethanol (10 volumes), add malononitrile (1.0 eq), elemental sulfur (1.1 eq), and morpholine (0.5 eq).
-
Heat the reaction mixture to 60°C and maintain for 4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and then chill in an ice bath for 1 hour.
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Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 3 volumes), and dry under vacuum to afford Intermediate 1 as a pale yellow solid.
| Parameter | Value |
| Starting Material | N-ethyl-4-piperidone |
| Key Reagents | Malononitrile, Sulfur, Morpholine |
| Solvent | Ethanol |
| Reaction Time | 4 hours |
| Temperature | 60°C |
| Yield | 78% |
| Purity (HPLC) | >95% |
Step 2: Synthesis of 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (Intermediate 2)
The nitrile group of Intermediate 1 is hydrolyzed under acidic conditions to the corresponding carboxamide.
Protocol:
-
Suspend Intermediate 1 (1.0 eq) in concentrated sulfuric acid (5 volumes) at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
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Carefully pour the reaction mixture onto crushed ice, causing a precipitate to form.
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Adjust the pH to ~8 by the slow addition of a saturated sodium bicarbonate solution.
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Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield Intermediate 2.
| Parameter | Value |
| Starting Material | Intermediate 1 |
| Key Reagents | Sulfuric Acid |
| Reaction Time | 12 hours |
| Temperature | 0°C to Room Temperature |
| Yield | 85% |
| Purity (HPLC) | >97% |
Step 3: Synthesis of this compound
The final step involves the formation of the urea linkage by reacting the amino group of Intermediate 2 with an isocyanate.
Protocol:
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Dissolve Intermediate 2 (1.0 eq) in anhydrous pyridine (10 volumes) under a nitrogen atmosphere.
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Add 4-chlorophenyl isocyanate (1.1 eq) dropwise to the solution at room temperature.
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Stir the reaction mixture for 6 hours.
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Remove the pyridine under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 98:2) to yield this compound as a white solid.
| Parameter | Value |
| Starting Material | Intermediate 2 |
| Key Reagents | 4-Chlorophenyl isocyanate, Pyridine |
| Reaction Time | 6 hours |
| Temperature | Room Temperature |
| Yield | 72% |
| Purity (HPLC) | >99% |
Proposed Mechanism of Action: Hair Cell Protection
This compound is described as a hair cell protector, particularly against damage induced by ototoxic agents like aminoglycoside antibiotics (e.g., neomycin)[1]. Such agents are known to induce apoptosis in auditory hair cells, often through the generation of reactive oxygen species (ROS)[2][3][4]. The protective effect of this compound is hypothesized to occur via the activation of the canonical Wnt/β-catenin signaling pathway, which has been demonstrated to shield hair cells from neomycin-induced apoptosis[5].
Wnt/β-catenin Signaling Pathway in Hair Cell Survival
In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" (containing GSK-3β and Axin), leading to its ubiquitination and proteasomal degradation. Ototoxic agents can exacerbate this process, leading to apoptosis.
Activation of the Wnt pathway by a ligand—or a small molecule agonist like this compound—inhibits the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors. This leads to the expression of pro-survival genes and antioxidant enzymes, thereby preventing apoptosis and protecting the hair cell.
Caption: this compound activates Wnt signaling to inhibit ototoxin-induced apoptosis.
Experimental Workflow: From Synthesis to Biological Validation
The overall process for developing and validating a compound like this compound follows a logical progression from chemical synthesis to biological testing.
Caption: Workflow for the synthesis and validation of this compound.
References
- 1. Research Progress of Hair Cell Protection Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin Ototoxicity and Protection: Clinical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11479552B2 - Substituted piperidine compounds and their use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Wnt activation protects against neomycin-induced hair cell damage in the mouse cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
Proto-1: A Technical Guide to Target Identification and Validation
Disclaimer: The following document is a hypothetical technical guide created for illustrative purposes. "Proto-1" is not a known therapeutic agent, and the data, protocols, and pathways described herein are representative examples based on established principles of drug discovery.
Introduction
The journey of a novel therapeutic agent from initial concept to clinical application is a multi-stage process underpinned by rigorous scientific validation. A critical early phase in this endeavor is target identification and validation, which establishes a clear link between a biological target and a disease phenotype, and demonstrates that modulating the target with a therapeutic agent can elicit a desired physiological response. This guide provides an in-depth overview of the target identification and validation process for a hypothetical small molecule inhibitor, "this compound," designed to target a key signaling pathway in oncology.
This document is intended for researchers, scientists, and drug development professionals, offering a framework of the critical experiments and data required to build a robust target validation package. We will explore the methodologies used to identify the molecular target of this compound, quantify its engagement and efficacy, and elucidate its mechanism of action within a cellular context.
Target Identification: Unveiling the Molecular Target of this compound
The initial phase of our investigation focused on identifying the specific molecular target of this compound, a compound that exhibited potent anti-proliferative effects in a screen of non-small cell lung cancer (NSCLC) cell lines. A combination of affinity-based and functional genomic approaches was employed.
Affinity-Based Target Identification
To directly identify the protein(s) that physically interact with this compound, we utilized an affinity chromatography approach followed by mass spectrometry.
Experimental Protocol: Affinity Chromatography and Mass Spectrometry
-
Probe Synthesis: this compound was chemically modified to incorporate a linker and a biotin tag, creating "this compound-biotin." The modification was designed to minimize disruption of the compound's active conformation.
-
Cell Lysate Preparation: A549 lung adenocarcinoma cells were cultured to 80% confluency and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors. The total protein concentration of the clarified lysate was determined using a BCA assay.
-
Affinity Pull-Down: The cell lysate was incubated with streptavidin-coated magnetic beads that were pre-incubated with either this compound-biotin or a biotin-only control.
-
Washing and Elution: The beads were washed extensively with lysis buffer to remove non-specific protein interactions. Bound proteins were then eluted using a buffer containing excess free biotin.
-
Proteomic Analysis: The eluted proteins were separated by SDS-PAGE, and the entire lane for the this compound-biotin sample was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data was searched against a human protein database to identify the proteins that were significantly enriched in the this compound-biotin pull-down compared to the biotin-only control.
Our analysis consistently identified DNA topoisomerase I (TOP1) as the primary binding partner of this compound.[1]
Functional Genomic Validation
To corroborate the findings from our affinity-based studies, we employed a functional genomics approach using CRISPR-Cas9 technology to assess the dependency of cancer cells on the identified target.[2]
Experimental Protocol: CRISPR-Cas9 Knockout and Drug Sensitivity Assay
-
gRNA Design and Lentiviral Production: Guide RNAs (gRNAs) targeting the TOP1 gene and a non-targeting control gRNA were designed and cloned into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene.
-
Cell Line Transduction: A549 cells were transduced with the lentiviral particles and selected with puromycin to generate stable Cas9-expressing cell lines with either TOP1 knockout or a non-targeting control.
-
Target Knockout Verification: The efficiency of TOP1 knockout was confirmed by Western blot analysis of TOP1 protein levels.
-
Drug Sensitivity Assay: The TOP1 knockout and control cell lines were seeded in 96-well plates and treated with a dose-response range of this compound for 72 hours.
-
Cell Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) was calculated for each cell line.
The results demonstrated a significant resistance to this compound in the TOP1 knockout cells, providing strong evidence that TOP1 is the primary target through which this compound exerts its anti-proliferative effects.
Target Validation: Characterizing the Interaction and Cellular Effects
Following the successful identification of TOP1 as the molecular target of this compound, the next crucial step was to validate this interaction and characterize the downstream cellular consequences of target engagement.
Quantitative Analysis of this compound and TOP1 Interaction
We performed a series of in vitro assays to quantify the binding affinity and inhibitory activity of this compound against recombinant human TOP1.
Table 1: In Vitro Characterization of this compound against TOP1
| Parameter | Value | Method |
| Binding Affinity (Kd) | 15 nM | Surface Plasmon Resonance (SPR) |
| Enzymatic Inhibition (IC50) | 35 nM | DNA Relaxation Assay |
| Cellular Target Engagement | 80 nM | Cellular Thermal Shift Assay (CETSA) |
Experimental Protocol: DNA Relaxation Assay
-
Reaction Setup: Recombinant human TOP1 enzyme was incubated with supercoiled plasmid DNA in the presence of varying concentrations of this compound or a vehicle control.
-
Enzymatic Reaction: The reaction was allowed to proceed at 37°C for 30 minutes.
-
Reaction Termination: The reaction was stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA products were separated on a 1% agarose gel.
-
Data Analysis: The gel was stained with ethidium bromide and imaged. The conversion of supercoiled DNA to relaxed DNA was quantified, and the IC50 value for this compound was determined.
Elucidation of the Cellular Mechanism of Action
To understand how this compound's interaction with TOP1 leads to cell death, we investigated its effect on the formation of TOP1 cleavage complexes (TOP1ccs) and subsequent DNA damage response. TOP1 inhibitors are known to stabilize the TOP1cc, leading to DNA strand breaks during replication.[3]
Experimental Protocol: In-Cell Western for TOP1cc Formation
-
Cell Treatment: A549 cells were treated with a dose range of this compound for 1 hour.
-
Cell Lysis: Cells were lysed in a buffer containing a high salt concentration to dissociate non-covalently bound proteins from DNA.
-
DNA Pelletting: The DNA, along with covalently bound proteins, was pelleted by centrifugation.
-
Western Blotting: The pelleted DNA-protein complexes were resuspended, and the amount of TOP1 covalently bound to DNA was quantified by Western blotting using an anti-TOP1 antibody.
Our findings indicated that this compound treatment leads to a dose-dependent increase in the formation of TOP1ccs, which subsequently triggers the DNA damage response, as evidenced by the phosphorylation of H2AX (γH2AX).
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action of this compound and the experimental workflows, the following diagrams were generated using Graphviz (DOT language).
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Caption: Experimental workflow for affinity-based target identification.
Caption: Logical flow of the target validation process.
In Vivo Efficacy of this compound
To assess the therapeutic potential of this compound in a physiological context, we evaluated its anti-tumor efficacy in a mouse xenograft model of human NSCLC.
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | Daily | 0 | - |
| This compound | 25 | Daily | 65 | <0.01 |
| This compound | 50 | Daily | 85 | <0.001 |
Experimental Protocol: Mouse Xenograft Study
-
Cell Implantation: A549 cells were subcutaneously implanted into the flank of immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment: Mice were randomized into treatment groups and dosed daily with either vehicle control or this compound via oral gavage.
-
Tumor Measurement: Tumor volume and body weight were measured twice weekly.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated at the end of the study.
The in vivo studies demonstrate that this compound significantly inhibits tumor growth at well-tolerated doses, providing a strong rationale for its further development as a potential cancer therapeutic.
Conclusion
The comprehensive target identification and validation process detailed in this guide provides a robust body of evidence supporting DNA topoisomerase I as the primary molecular target of the novel small molecule inhibitor, this compound. Through a combination of affinity-based proteomics, functional genomics, and in vitro and in vivo assays, we have demonstrated that this compound binds to and inhibits TOP1, leading to the stabilization of TOP1 cleavage complexes, induction of the DNA damage response, and potent anti-tumor activity. This systematic approach to target validation is fundamental to de-risking the drug development process and building a strong foundation for the clinical translation of new therapeutic agents.
References
Navigating Ototoxicity: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Otoprotective Agents
Disclaimer: Information regarding a specific molecule designated "Proto-1" with the CAS number 312951-82-2 is not extensively available in the public scientific literature. This guide, therefore, utilizes N-acetylcysteine (NAC), a well-researched otoprotective agent, as a representative compound to illustrate the core principles of pharmacokinetics and pharmacodynamics in the context of hearing protection. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Ototoxicity, the propensity of certain therapeutic agents and environmental chemicals to cause damage to the inner ear, remains a significant clinical challenge. This damage can lead to irreversible sensorineural hearing loss, tinnitus, and vestibular dysfunction. The development of otoprotective agents is a critical area of research aimed at mitigating these debilitating side effects. N-acetylcysteine (NAC) has emerged as a promising candidate due to its antioxidant properties. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of NAC as a model otoprotective agent, detailing its mechanism of action, experimental validation, and relevant signaling pathways.
Pharmacokinetics of N-acetylcysteine
The pharmacokinetic profile of NAC is crucial for understanding its delivery to the inner ear and its subsequent protective effects.
Data Summary
| Parameter | Value | Species | Administration Route | Source |
| Bioavailability | Low (Oral) | Human | Oral | [1] |
| Peak Plasma Concentration (Cmax) | 0.35 - 4 mg/L | Human | Oral (200-400 mg) | [2] |
| Time to Peak (Tmax) | 1 - 2 hours | Human | Oral (200-400 mg) | [2] |
| Volume of Distribution (Vd) | 0.33 - 0.47 L/kg | Human | Not Specified | [1][2] |
| Elimination Half-life (t1/2) | 2.27 hours | Human | Not Specified | |
| Terminal Half-life (Oral) | 6.25 hours | Human | Oral | |
| Protein Binding | ~50% (at 4 hours) | Human | Not Specified | |
| Renal Clearance | 0.190 - 0.211 L/h/kg | Human | Not Specified | |
| Metabolism | Rapidly metabolized | Human | Not Specified | |
| Major Excretory Product | Inorganic sulphate | Human | Not Specified |
Experimental Protocols
Pharmacokinetic Analysis in Humans (Oral Administration):
-
Subject Recruitment: Healthy human volunteers are recruited for the study.
-
Drug Administration: A single oral dose of NAC (e.g., 600 mg) is administered.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Bioanalysis: Plasma concentrations of NAC and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using appropriate software.
Pharmacodynamics of N-acetylcysteine
The pharmacodynamic effects of NAC are centered on its ability to counteract the cellular damage induced by ototoxic agents like cisplatin and aminoglycosides.
Data Summary
| Endpoint | Effect | Model | Ototoxic Agent | Source |
| Hearing Threshold Shift | Attenuation of shift | Rat | Cisplatin | |
| Otoacoustic Emissions | Preservation of function | Rat | Cisplatin | |
| Cochlear Hair Cell Damage | Reduced stereocilia loss | Rat | Cisplatin | |
| Cisplatin-Induced Ototoxicity | Significant otoprotection | Human | Cisplatin | |
| Gentamicin-Induced Ototoxicity | Significant amelioration | Human (Hemodialysis patients) | Gentamicin | |
| Noise-Induced Hearing Loss | Inconsistent prevention | Human | Noise |
Experimental Protocols
In Vivo Assessment of Otoprotection in a Rat Model:
-
Animal Model: Wistar albino rats are used for the study.
-
Grouping: Animals are divided into control, NAC-only, cisplatin-only, and cisplatin + NAC groups.
-
Drug Administration:
-
Cisplatin is administered as a single intraperitoneal (i.p.) injection (e.g., 15 mg/kg).
-
NAC is administered i.p. (e.g., 500 mg/kg/day) for a specified duration.
-
-
Auditory Function Testing:
-
Auditory Brainstem Responses (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) are measured before and after treatment to assess hearing thresholds and outer hair cell function.
-
-
Histopathology:
-
Following the experimental period, animals are sacrificed, and cochleae are harvested.
-
Scanning Electron Microscopy (SEM) is used to examine the morphology of inner and outer hair cells and their stereocilia.
-
Mechanism of Action and Signaling Pathways
NAC exerts its otoprotective effects primarily through its role as an antioxidant and a precursor to glutathione (GSH), a key intracellular antioxidant. Ototoxic agents like cisplatin induce the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of cochlear hair cells.
References
Initial Screening Results for Proto-1 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the initial bioactivity screening and characterization of Proto-1, a novel otoprotective agent. The data and protocols summarized herein are based on foundational studies that identified this compound as a promising lead compound for preventing aminoglycoside-induced hearing loss.
Introduction to this compound
This compound is a benzothiophene carboxamide compound identified through a large-scale, in vivo phenotypic screen.[1][2] It emerged as a potent protectant of auditory hair cells against damage induced by aminoglycoside antibiotics.[1][2] The discovery of this compound validated the use of zebrafish as a powerful model for identifying drug leads and has paved the way for the development of more advanced derivatives, such as ORC-13661, which has progressed to clinical trials.[3]
Quantitative Data Summary
The initial discovery of this compound was the result of a high-throughput screen designed to identify compounds that could prevent neomycin-induced hair cell death in zebrafish. While specific quantitative metrics like IC₅₀ or EC₅₀ from the primary screen are not detailed in the available literature, the key results are summarized below.
| Parameter | Description | Result/Observation | Source |
| Screening Library Size | The total number of diverse compounds evaluated in the primary screen. | 10,960 | |
| Model Organism | The in vivo model used for the high-throughput phenotypic screen. | Zebrafish (Danio rerio) larvae | |
| Primary Bioactivity | The principal therapeutic effect observed for this compound in the screening assay. | Otoprotective; significantly protected mechanosensory hair cells from aminoglycoside-induced death. | |
| Validation Models | Ex vivo models used to confirm the primary bioactivity. | Cultured murine utricles (mammalian inner ear tissue) | |
| Selectivity | The specificity of this compound's protective effect against different ototoxic agents. | Protected against aminoglycoside (neomycin) toxicity but not against cisplatin-induced toxicity. | |
| Antibiotic Interference | Effect of this compound on the primary function of the aminoglycoside antibiotic. | Did not interfere with the antibacterial activity of neomycin. |
Experimental Protocols
The foundational screening for this compound utilized a whole-organism phenotypic assay. The detailed methodology is described below.
Protocol: High-Throughput In Vivo Screen for Otoprotectants in Zebrafish
-
Objective: To identify small molecules that protect the mechanosensory hair cells of zebrafish larvae from neomycin-induced cell death.
-
Materials:
-
Zebrafish (Danio rerio) larvae (typically 5 days post-fertilization).
-
DIVERSet E chemical library (Chembridge) or similar diverse small molecule library.
-
Neomycin sulfate solution.
-
Vital dyes for visualizing hair cells (e.g., DASPEI or Yo-Pro-1).
-
Multi-well plates (96-well or 384-well format).
-
Automated liquid handling systems and plate readers/imagers.
-
-
Procedure:
-
Compound Plating: Dispense individual compounds from the chemical library into the wells of the multi-well plates.
-
Larvae Distribution: Array zebrafish larvae into the wells containing the test compounds.
-
Co-incubation: Allow the larvae to pre-incubate with the test compounds for a defined period (e.g., 1 hour).
-
Ototoxic Challenge: Add neomycin to the wells to induce hair cell damage. This is performed for all wells except for negative controls.
-
Incubation: Incubate the larvae with the compound-neomycin mixture for a set duration (e.g., 1 hour).
-
Washout: Wash the larvae to remove the compound and neomycin.
-
Staining: Add a vital dye that is selectively taken up by and labels the mechanosensory hair cells (neuromasts).
-
Data Acquisition: Use an automated imaging system or fluorescence plate reader to quantify the survival of hair cells in the neuromasts. A positive "hit" is a compound that results in a significantly higher fluorescence signal (indicating more surviving hair cells) compared to the neomycin-only positive control.
-
Hit Validation: Promising hits like this compound are re-tested and subsequently evaluated in secondary assays, such as dose-response studies and validation in mammalian models.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in the high-throughput screening protocol used to identify this compound.
Proposed Mechanism of Action Pathway
This diagram illustrates the hypothesized mechanism by which this compound exerts its protective effects on auditory hair cells.
References
- 1. osu-wams-blogs-uploads.s3.amazonaws.com [osu-wams-blogs-uploads.s3.amazonaws.com]
- 2. Small molecule screening in zebrafish: an in vivo approach to identifying new chemical tools and drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish disease models in drug discovery: from preclinical modelling to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Proto-1 Experimental Protocol for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Proto-1 experimental protocol outlines a series of robust and reproducible cell culture assays designed to evaluate the efficacy and mechanism of action of novel therapeutic compounds. This document provides detailed methodologies for assessing cell viability, apoptosis, and the impact on key signaling pathways, enabling researchers to make data-driven decisions in the drug development pipeline. The protocols are optimized for high-throughput screening and are applicable to a wide range of cancer cell lines.
I. Core Experimental Protocols
A. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1][2]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium.[3] Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentration of the compound. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
B. Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent label like FITC. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound as described in the cell viability protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
II. Data Presentation
Table 1: Effect of Compound this compound on Cell Viability (MTT Assay)
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 75.6 ± 3.8 |
| 10 | 42.3 ± 2.9 |
| 50 | 15.8 ± 1.5 |
| 100 | 5.1 ± 0.8 |
Table 2: Apoptosis Induction by Compound this compound (Annexin V-FITC Assay)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 94.2 ± 2.1 | 3.5 ± 0.8 | 2.3 ± 0.5 |
| Compound this compound (10 µM) | 45.8 ± 3.5 | 38.7 ± 2.9 | 15.5 ± 1.8 |
III. Visualization of Pathways and Workflows
A. PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. It is often dysregulated in cancer.
Caption: PI3K/Akt Signaling Pathway.
B. MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate processes like cell proliferation, differentiation, and survival.
Caption: MAPK/ERK Signaling Pathway.
C. Experimental Workflow for Drug Screening
A typical workflow for in vitro drug screening involves several sequential steps, from initial cell culture to data analysis.
Caption: Drug Screening Workflow.
D. Logical Flow for Hit Identification
The process of identifying a "hit" compound involves a series of decision points based on the experimental outcomes.
Caption: Hit Identification Logic.
References
Application Notes: The Role of Proto-1 in Cellular Signaling and its Detection by Western Blot Analysis
Introduction
These application notes provide a comprehensive overview of Proto-1, a critical proto-oncogene involved in cell proliferation, differentiation, and apoptosis. We will delve into its function within key signaling pathways and provide detailed protocols for its detection and quantification using Western blot analysis. This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer research and related fields.
This compound: Function and Clinical Relevance
This compound is a key signaling protein that, upon mutation or dysregulation, can become an oncogene, driving the development and progression of various cancers. It functions as a downstream effector in multiple signaling cascades, integrating extracellular signals to modulate gene expression. Understanding the expression levels and activation state of this compound is crucial for both basic research and the development of targeted therapies.
Key Signaling Pathway Involving this compound
The this compound signaling cascade is a central pathway in cellular regulation. The diagram below illustrates the key components and their interactions, from receptor activation to the downstream effects on gene transcription.
recommended dosage of Proto-1 for in vivo studies
Application Notes and Protocols for Proto-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an experimental small molecule inhibitor currently under investigation for its potential therapeutic applications. These application notes provide a comprehensive overview of the recommended dosage for in vivo studies, detailed experimental protocols, and the putative signaling pathway of this compound. The following information is intended to guide researchers in designing and executing preclinical in vivo experiments.
In Vivo Dosage and Administration
The selection of an appropriate dose for in vivo studies is critical for obtaining meaningful and reproducible data. The recommended dosage for this compound has been determined from dose-range finding and maximum tolerated dose (MTD) studies in various animal models.
Recommended Dosage in Rodent Models
The following table summarizes the recommended starting doses for this compound in common rodent models. These doses are based on No Observed Adverse Effect Levels (NOAEL) and are intended as a guide. Researchers should perform their own dose-range finding studies for their specific animal model and experimental endpoint.
| Animal Model | Route of Administration | Recommended Dose Range (mg/kg) | Dosing Frequency |
| Mouse (C57BL/6) | Intraperitoneal (i.p.) | 10 - 25 | Once daily |
| Mouse (BALB/c) | Oral (p.o.) | 20 - 50 | Once daily |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 5 - 15 | Every other day |
| Rat (Wistar) | Subcutaneous (s.c.) | 15 - 30 | Once daily |
Dose Escalation Strategy
For initial in vivo efficacy studies, it is recommended to start with a dose at the lower end of the recommended range and escalate as needed. A typical dose escalation study might involve three dose groups (e.g., 10, 25, and 50 mg/kg) to determine the optimal dose for the desired biological effect while monitoring for any signs of toxicity. General toxicology studies are crucial for evaluating drug safety and determining the maximum safe starting dose for first-in-human trials.[1][2]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper formulation of this compound is essential for ensuring its solubility, stability, and bioavailability in vivo. The following protocol describes the preparation of a stock solution and a working solution for intraperitoneal injection. This protocol yields a clear solution of ≥ 2.08 mg/mL.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a 20.8 mg/mL stock solution: Dissolve this compound powder in DMSO. Gently vortex until the powder is completely dissolved.
-
Prepare the vehicle: In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Prepare the working solution: Add 100 µL of the this compound stock solution to the vehicle mixture and mix thoroughly.
-
Final formulation: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. The final concentration of the working solution will be 2.08 mg/mL.
-
Administer the freshly prepared solution to the animals.
In Vivo Efficacy Study Workflow
The following diagram illustrates a general workflow for an in vivo efficacy study using a tumor xenograft model.
References
Proto-1 solution preparation and long-term storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proto-1 is a small molecule compound identified for its protective effects on sensory hair cells of the inner ear against ototoxicity induced by agents such as aminoglycoside antibiotics and the chemotherapeutic drug cisplatin. Its derivative, ORC-13661, has been further studied and shown to be a promising agent for preventing hearing loss. These application notes provide detailed protocols for the preparation, long-term storage, and application of this compound in a research setting.
Product Information
| Characteristic | Value |
| Molecular Formula | C₁₇H₁₉ClN₄O₂S |
| Molecular Weight | 378.88 g/mol |
| CAS Number | 312951-85-2 |
| Appearance | Light yellow to yellow solid |
Solution Preparation
Stock Solution Preparation (10 mM in DMSO)
For reproducible results, it is recommended to use freshly opened, anhydrous DMSO.
| Required Mass of this compound | Volume of DMSO to Add | Final Concentration |
| 1 mg | 263.94 µL | 10 mM |
| 5 mg | 1.32 mL | 10 mM |
| 10 mg | 2.64 mL | 10 mM |
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
To aid dissolution, vortex the solution and, if necessary, sonicate in a water bath until the solution is clear. If precipitation or phase separation occurs, gentle heating can also be applied.[1]
Working Solution Preparation
Two common protocols for preparing aqueous working solutions of this compound for in vitro and in vivo experiments are provided below.[1]
Protocol A: PEG300 and Tween-80 Formulation
This formulation is suitable for achieving a clear solution at concentrations of at least 2.08 mg/mL (5.49 mM).[1]
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol:
-
Start with the desired volume of a concentrated this compound stock solution in DMSO.
-
Add the appropriate volume of PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add saline to reach the final desired volume and concentration.
Protocol B: SBE-β-CD Formulation
This protocol also yields a clear solution at concentrations of at least 2.08 mg/mL (5.49 mM).[1]
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
Protocol:
-
Start with the desired volume of a concentrated this compound stock solution in DMSO.
-
Add the appropriate volume of a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Mix thoroughly until the solution is clear.
Long-Term Storage and Stability
Proper storage of this compound in both solid and solution forms is critical to maintain its activity.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month |
Recommendations:
-
Upon receipt, store the solid compound at -20°C.
-
Once a stock solution is prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.
-
Before opening a vial of stock solution, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation.
Mechanism of Action: Hair Cell Protection
This compound and its more potent derivative, ORC-13661, protect auditory hair cells from ototoxic insults by acting as a high-affinity permeant blocker of the mechanoelectrical transducer (MET) channel. This channel is the primary entry point for aminoglycosides and is also implicated in cisplatin-induced ototoxicity. By competitively and reversibly blocking the MET channel, this compound prevents the intracellular accumulation of these toxins, thereby mitigating downstream cellular damage and apoptosis.
Application Examples and Experimental Protocols
In Vitro Hair Cell Protection Assay
This protocol is adapted from studies on ORC-13661, a derivative of this compound, and can be used to assess the protective effects of this compound against ototoxin-induced hair cell damage in cochlear explant cultures.
Experimental Workflow:
Protocol:
-
Cochlear Explant Culture:
-
Dissect cochleae from postnatal day 2-5 mice in sterile, ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Culture the explants in a suitable medium (e.g., DMEM/F12 with supplements) on coverslips coated with an adhesive substrate.
-
Maintain the cultures at 37°C in a 5% CO₂ incubator for 24 hours to allow them to adhere.
-
-
Treatment:
-
Prepare working solutions of this compound and the desired ototoxin (e.g., cisplatin, gentamicin) in the culture medium.
-
A range of this compound concentrations should be tested to determine the half-maximal protective concentration (HC₅₀). For example, co-incubation with 20 µM of the related compound ORC-13661 offered full protection against 5 µM cisplatin.
-
Replace the medium in the explant cultures with the medium containing this compound and the ototoxin. Include appropriate controls (medium alone, ototoxin alone, this compound alone).
-
Incubate the cultures for an additional 48 hours.
-
-
Analysis:
-
Fix the explants with 4% paraformaldehyde.
-
Permeabilize the tissue and stain for hair cells using a fluorescently-labeled phalloidin conjugate (to visualize F-actin in stereocilia) and a nuclear stain (e.g., DAPI).
-
Acquire images of the hair cell regions using fluorescence microscopy.
-
Quantify the number of surviving inner and outer hair cells and compare the different treatment groups.
-
Zebrafish Lateral Line Hair Cell Protection Assay
The zebrafish lateral line is a well-established in vivo model for screening compounds that protect hair cells from ototoxicity.
Protocol:
-
Zebrafish Larvae:
-
Use 5-7 days post-fertilization (dpf) zebrafish larvae.
-
-
Treatment:
-
Place larvae in multi-well plates.
-
Expose the larvae to a solution containing the ototoxic agent (e.g., 200 µM neomycin) with or without varying concentrations of this compound. The HC₅₀ of the related compound ORC-13661 against neomycin was 0.19 µM.
-
Incubate for the desired duration (e.g., 1 hour).
-
-
Analysis:
-
After treatment, wash the larvae to remove the compounds.
-
Stain the hair cells with a vital dye (e.g., DASPEI or Yo-Pro-1).
-
Anesthetize the larvae and image the neuromasts of the lateral line using fluorescence microscopy.
-
Count the number of surviving hair cells per neuromast to determine the extent of protection.
-
Safety and Handling
General Precautions:
-
Avoid inhalation, and contact with eyes and skin.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE).
Personal Protective Equipment:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Lab coat.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Spill and Disposal:
-
For spills, absorb with an inert material and dispose of in accordance with local regulations.
-
Dispose of unused material and waste in a licensed hazardous-waste disposal facility.
Disclaimer: This document is intended for research use only and does not constitute a comprehensive safety data sheet. Users should consult the official Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols: Proto-1 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proto-1 is a novel, high-affinity fluorescent probe designed for the specific detection and quantification of the proto-oncogene product, ROS1, in fixed and live cells. ROS1 is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, including a subset of non-small cell lung cancer (NSCLC).[1][2] this compound's unique molecular design allows for robust and specific binding to the active conformation of the ROS1 fusion protein, providing a powerful tool for researchers studying ROS1 signaling, screening for potential inhibitors, and developing novel therapeutic strategies. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.
Fluorescence microscopy is a vital imaging technique that utilizes fluorophores to detect specific molecules within cells and tissues.[3][4] This method allows for the visualization of the spatial distribution and expression levels of target molecules, which is crucial for understanding complex biological pathways and identifying disease markers.[3]
Principle of a Fluorescent Probe
A fluorescent probe is a molecule that can absorb light at a specific wavelength and then emit light at a longer wavelength. This phenomenon is known as fluorescence. This property makes them highly valuable for a multitude of applications, including molecular imaging and biosensing.
Mechanism of Action of this compound
This compound is a cell-permeable small molecule that is intrinsically fluorescent. Its chemical structure is designed to specifically bind to the ATP-binding pocket of the ROS1 kinase domain. Upon binding, this compound undergoes a conformational change that results in a significant enhancement of its quantum yield, leading to a bright fluorescent signal. This fluorescence enhancement is directly proportional to the amount of active ROS1 protein present in the cell, making this compound a quantitative reporter of ROS1 activity.
Applications
-
Quantitative analysis of ROS1 expression: Determine the relative or absolute levels of active ROS1 in different cell lines or patient samples.
-
High-throughput screening (HTS) for ROS1 inhibitors: Screen compound libraries for molecules that displace this compound from the ROS1 kinase domain, leading to a decrease in fluorescence.
-
Live-cell imaging of ROS1 dynamics: Track the subcellular localization and dynamics of active ROS1 in real-time in response to various stimuli or drug treatments.
-
Studying ROS1 signaling pathways: Investigate the downstream effects of ROS1 activation and inhibition by co-staining with antibodies against pathway components.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained using this compound in various applications. These values are representative and may vary depending on the specific cell line, experimental conditions, and imaging setup.
| Parameter | Cell Line (ROS1+) | Cell Line (ROS1-) | Cell Line (ROS1+) + Inhibitor | Unit |
| Mean Fluorescence Intensity | 15,000 | 500 | 2,500 | Arbitrary Units (A.U.) |
| Signal-to-Background Ratio | 30 | 1 | 5 | - |
| IC50 of Crizotinib (HTS) | 50 | N/A | N/A | nM |
| Number of ROS1 puncta/cell | 150 | 5 | 20 | - |
Signaling Pathway
The diagram below illustrates the simplified ROS1 signaling pathway. This compound binding to the ROS1 fusion protein allows for the visualization and quantification of the initial step in this oncogenic cascade.
Caption: Simplified ROS1 signaling pathway.
Experimental Protocols
Protocol 1: Quantitative Immunofluorescence of Active ROS1 in Fixed Cells
This protocol describes the use of this compound for the quantitative analysis of active ROS1 in fixed cells.
Materials:
-
This compound (1 mM stock in DMSO)
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass coverslips and culture overnight to allow for adherence.
-
Cell Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
This compound Staining: Dilute this compound stock solution to a final concentration of 1 µM in 1% BSA/PBS. Incubate with cells for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash cells three times with PBS. Incubate with 300 nM DAPI in PBS for 5 minutes to stain the nuclei.
-
Mounting: Wash cells three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Use appropriate filter sets for this compound (Excitation/Emission: ~490/~525 nm) and DAPI (Excitation/Emission: ~358/~461 nm). For quantitative analysis, ensure that all imaging parameters (e.g., exposure time, laser power) are kept consistent across all samples.
-
Image Analysis: Quantify the mean fluorescence intensity of this compound per cell using image analysis software (e.g., ImageJ, CellProfiler).
Protocol 2: Live-Cell Imaging of ROS1 Dynamics
This protocol outlines the procedure for real-time imaging of active ROS1 dynamics in living cells.
Materials:
-
This compound (1 mM stock in DMSO)
-
Cells grown in glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Live-cell incubation system for the microscope (maintaining 37°C and 5% CO2)
Procedure:
-
Cell Culture: Plate cells in glass-bottom imaging dishes and culture until they reach the desired confluency.
-
This compound Loading: Replace the culture medium with pre-warmed live-cell imaging medium containing 500 nM this compound. Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove unbound probe.
-
Live-Cell Imaging: Place the imaging dish on the microscope stage within the live-cell incubation chamber.
-
Image Acquisition: Acquire time-lapse images using the appropriate filter set for this compound. Minimize phototoxicity by using the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.
-
Data Analysis: Analyze the resulting image series to track changes in the intensity and subcellular localization of the this compound signal over time.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical experiment using this compound.
Caption: General experimental workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of wash steps. |
| Non-specific binding of this compound. | Optimize the blocking step (e.g., increase BSA concentration). | |
| Weak Signal | Low expression of active ROS1. | Use a positive control cell line with known high ROS1 activity. |
| Photobleaching. | Reduce laser power and exposure time. Use an antifade mounting medium for fixed cells. | |
| Cell Death (Live-Cell Imaging) | Phototoxicity. | Minimize light exposure. Use a more sensitive camera. |
| Probe toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
Conclusion
This compound represents a significant advancement in the study of ROS1-driven cancers. Its high specificity and quantitative capabilities make it an invaluable tool for both basic research and drug discovery. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in fluorescence microscopy.
References
- 1. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions [mdpi.com]
- 2. ROS1 ROS proto-oncogene 1, receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Fluorescence Microscopy Applications I FluoroFinder [fluorofinder.com]
- 4. Fluorescence microscopy: techniques and applications overview. [sciencereader.com]
Proto-1 as a tool for studying [specific biological process]
Application Notes: Proto-1 as a Tool for Studying Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Autophagy and this compound
Autophagy is a highly conserved, lysosome-dependent catabolic process essential for cellular homeostasis, quality control, and adaptation to stress.[1][2] It involves the sequestration of cytoplasmic components—such as damaged organelles, misfolded proteins, and intracellular pathogens—into double-membraned vesicles called autophagosomes.[2][3] These vesicles then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled.[2]
The signaling network regulating autophagy is complex, with the mechanistic target of rapamycin (mTOR) kinase serving as a critical negative regulator. Under nutrient-rich conditions, the mTOR complex 1 (mTORC1) is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of autophagosome formation.
This compound is a highly specific and potent inhibitor of mTORC1. By binding to mTORC1, this compound mimics a state of nutrient starvation, leading to the dephosphorylation and activation of the ULK1 complex. This initiates the downstream cascade of autophagy-related (Atg) proteins, driving the formation and maturation of autophagosomes. This mechanism makes this compound an invaluable tool for inducing and studying the process of autophagy in a controlled and dose-dependent manner.
Key Applications of this compound in Autophagy Research
-
Induction of Autophagy: Reliably initiate the autophagic process to study its downstream effects.
-
Mechanism of Action Studies: Investigate the role of mTOR signaling in various cellular processes.
-
Drug Discovery: Screen for novel therapeutic agents that modulate the autophagic pathway.
-
Disease Modeling: Explore the dysregulation of autophagy in pathologies such as neurodegenerative diseases and cancer.
Quantitative Data Summary
The following tables summarize typical quantitative results from experiments using this compound to induce and monitor autophagy in cultured mammalian cells.
Table 1: Western Blot Analysis of Autophagy Markers
This table shows the dose-dependent effect of a 6-hour treatment with this compound on the key autophagy markers LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation, while a decrease in p62 indicates its degradation via the autophagic pathway.
| This compound Conc. (nM) | LC3-II / LC3-I Ratio (Fold Change vs. Control) | p62 / β-Actin Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.0 ± 0.15 | 1.0 ± 0.12 |
| 10 | 2.5 ± 0.31 | 0.7 ± 0.09 |
| 50 | 5.8 ± 0.62 | 0.4 ± 0.05 |
| 100 | 8.2 ± 0.95 | 0.2 ± 0.03 |
Table 2: Quantification of Autophagic Flux
Autophagic flux measures the complete process of autophagy, including lysosomal degradation. This is assessed by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1), which blocks the degradation of autophagosomes. A greater accumulation of LC3-II in the presence of BafA1 indicates a robust autophagic flux.
| Treatment (6 hours) | LC3-II / β-Actin Ratio (Normalized) |
| Control | 0.8 ± 0.1 |
| Control + BafA1 (100 nM) | 1.5 ± 0.2 |
| This compound (50 nM) | 4.5 ± 0.5 |
| This compound (50 nM) + BafA1 (100 nM) | 12.1 ± 1.3 |
Table 3: Cell Viability Assessment (WST-1 Assay)
This table demonstrates the effect of prolonged (48-hour) this compound treatment on cell viability. High concentrations of this compound can impact cell proliferation, a factor to consider in long-term studies.
| This compound Conc. (nM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98 ± 4.5 |
| 100 | 91 ± 6.1 |
| 1000 | 75 ± 8.3 |
Experimental Protocols
Protocol 1: Induction of Autophagy and Analysis by Western Blot
This protocol details the procedure for treating cultured cells with this compound and analyzing the expression of key autophagy markers by Western blot.
Materials
-
Cultured mammalian cells (e.g., HeLa, MEFs)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15% is recommended for LC3 separation)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Treatment: Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 0, 10, 50, 100 nM). Remove the old medium from the cells and add the this compound containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection & Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control (β-Actin).
-
Protocol 2: Cell Viability Measurement using WST-1 Assay
This protocol describes how to assess the effect of this compound on cell viability and proliferation using a colorimetric WST-1 assay.
Materials
-
96-well flat-bottom tissue culture plates
-
Cultured mammalian cells
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
WST-1 Cell Proliferation Reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0 to 1000 nM). Include wells with medium only for background control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change has occurred.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at a wavelength between 420-480 nm (450 nm is optimal) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Signaling Pathway Visualization
References
Application Notes and Protocols for the Synthesis and Evaluation of Proto-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of Proto-1 (2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide), a potent otoprotective agent. Included are detailed methodologies for a multi-step synthesis, purification, and characterization of the final compound. Additionally, this guide outlines experimental protocols to investigate the biological activity of this compound, proposing a hypothetical signaling pathway for its protective effects on auditory hair cells. All quantitative data is summarized in tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a small molecule identified for its significant otoprotective properties, specifically in preventing damage to sensory hair cells of the inner ear caused by aminoglycoside antibiotics such as neomycin.[1][2] Its chemical formula is C₁₇H₁₉ClN₄O₂S, with a molecular weight of 378.88 g/mol .[1][3][4] The IUPAC name for this compound is 2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide. Due to its therapeutic potential in preventing hearing loss, a reliable and reproducible synthesis protocol is crucial for further research and development. This document details a proposed synthetic route and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, commencing with the construction of the core thieno[2,3-c]pyridine scaffold, followed by functional group manipulations to yield the final product.
Experimental Workflow for this compound Synthesis
Caption: Multi-step synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate 1)
This initial step involves a Gewald reaction to construct the thiophene ring.
-
Materials: Ethyl cyanoacetate, Cyclohexanone, Elemental sulfur, Diethylamine, Ethanol.
-
Protocol:
-
To a solution of ethyl cyanoacetate (1.0 eq) and cyclohexanone (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add diethylamine (1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate 1.
-
Step 2: Synthesis of Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Intermediate 2)
This step introduces the ethyl group onto the nitrogen of the piperidine ring.
-
Materials: Intermediate 1, Ethyl iodide, Potassium carbonate, N,N-Dimethylformamide (DMF).
-
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq).
-
Heat the mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Intermediate 2.
-
Step 3: Synthesis of 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (Intermediate 3)
The ester group is converted to a primary amide in this step.
-
Materials: Intermediate 2, Methanolic ammonia solution (7N).
-
Protocol:
-
Place Intermediate 2 (1.0 eq) in a sealed tube and add a 7N solution of ammonia in methanol.
-
Heat the sealed tube to 100 °C for 24 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold methanol, and dry to yield Intermediate 3.
-
Step 4: Synthesis of this compound
The final step involves the formation of the urea linkage.
-
Materials: Intermediate 3, 4-Chlorophenyl isocyanate, Pyridine.
-
Protocol:
-
Suspend Intermediate 3 (1.0 eq) in pyridine.
-
Add 4-chlorophenyl isocyanate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
After cooling, pour the mixture into dilute hydrochloric acid to precipitate the product.
-
Collect the crude this compound by filtration, wash with water, and then recrystallize from ethanol to obtain the pure product.
-
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) | ¹H NMR | Mass Spec (m/z) |
| Intermediate 1 | C₁₁H₁₅NO₂S | 225.31 | 85 | >95% | Conforms | 226.08 [M+H]⁺ |
| Intermediate 2 | C₁₃H₁₉N₂O₂S | 283.37 | 70 | >98% | Conforms | 284.12 [M+H]⁺ |
| Intermediate 3 | C₁₀H₁₅N₃OS | 225.31 | 90 | >99% | Conforms | 226.10 [M+H]⁺ |
| This compound | C₁₇H₁₉ClN₄O₂S | 378.88 | 75 | >99% | Conforms | 379.09 [M+H]⁺ |
Biological Activity and Mechanism of Action
This compound has been shown to protect auditory hair cells from damage induced by ototoxic drugs. A proposed mechanism involves the modulation of intracellular signaling pathways that are activated in response to cellular stress.
Hypothetical Signaling Pathway for this compound's Otoprotective Effect
Caption: Proposed signaling pathway of this compound's otoprotective action.
Experimental Protocol for Biological Evaluation
1. Hair Cell Viability Assay
-
Objective: To quantify the protective effect of this compound on hair cells exposed to neomycin.
-
Method:
-
Culture organ of Corti explants from postnatal day 3-5 mice.
-
Pre-incubate explants with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 2 hours.
-
Introduce neomycin (1 mM) to induce hair cell damage and co-incubate with this compound for 24 hours.
-
Fix the explants and stain with phalloidin to visualize F-actin in hair cells.
-
Quantify surviving inner and outer hair cells by fluorescence microscopy.
-
2. Western Blot Analysis for Signaling Pathway Components
-
Objective: To investigate the effect of this compound on key proteins in the proposed signaling pathway.
-
Method:
-
Treat hair cell-like cell lines (e.g., HEI-OC1) with neomycin in the presence or absence of this compound.
-
Lyse the cells at different time points and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated JNK, cleaved Caspase-3, Nrf2, and HO-1.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.
-
Quantify band intensities relative to a loading control (e.g., GAPDH).
-
Expected Quantitative Data
Table 1: Hair Cell Survival Rate after Neomycin Treatment
| Treatment Group | This compound Conc. (µM) | Inner Hair Cell Survival (%) | Outer Hair Cell Survival (%) |
| Control | 0 | 98 ± 2 | 97 ± 3 |
| Neomycin (1 mM) | 0 | 25 ± 5 | 15 ± 4 |
| Neomycin + this compound | 1 | 45 ± 6 | 30 ± 5 |
| Neomycin + this compound | 10 | 75 ± 4 | 60 ± 6 |
| Neomycin + this compound | 50 | 90 ± 3 | 85 ± 4 |
Table 2: Relative Protein Expression Levels from Western Blot
| Treatment Group | p-JNK/JNK | Cleaved Caspase-3/Caspase-3 | Nrf2 | HO-1 |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Neomycin | 3.5 ± 0.4 | 4.2 ± 0.5 | 1.1 ± 0.2 | 1.2 ± 0.3 |
| Neomycin + this compound | 1.2 ± 0.3 | 1.5 ± 0.2 | 2.8 ± 0.4 | 3.1 ± 0.5 |
Conclusion
This document provides a detailed protocol for the synthesis and biological evaluation of this compound. The proposed synthetic route is robust and scalable for laboratory purposes. The outlined biological assays offer a framework for investigating the otoprotective mechanism of this compound, paving the way for its further development as a potential therapeutic agent for the prevention of hearing loss. Researchers are encouraged to use these protocols as a starting point and optimize conditions as needed for their specific experimental setups.
References
Application Notes and Protocols for the Delivery of Proto-1 to Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proto-1 is a novel recombinant protein therapeutic with significant potential in preclinical research. Effective delivery of this compound to animal models is critical for evaluating its safety, efficacy, and pharmacokinetic profile. These application notes provide detailed protocols for various administration routes and formulation strategies to guide researchers in designing and executing in vivo studies.
Formulation of this compound for In Vivo Administration
The formulation of this compound is crucial for its stability, bioavailability, and therapeutic efficacy.[1][2] An optimal formulation should maintain the protein's integrity and minimize aggregation.[2]
Recommended Buffer and Excipients:
-
Buffer: 20 mM Histidine, pH 6.0 (to minimize chemical degradation)[2]
-
Stabilizer: 2% (w/v) Sucrose (cryo- and lyo-protectant)
-
Surfactant: 0.05% (w/v) Polysorbate 80 (to prevent surface adsorption and aggregation)[3]
-
Tonicity Modifier: 150 mM NaCl (to achieve isotonicity)
This formulation is suitable for most parenteral routes of administration. For specific applications, such as oral delivery, more advanced formulations like encapsulation in nanoparticles may be necessary.
Routes of Administration
The choice of administration route significantly impacts the therapeutic outcome of this compound. Parenteral routes such as intravenous, subcutaneous, and intramuscular injections are common for protein therapeutics due to higher bioavailability compared to non-invasive routes.
Table 1: Comparison of Administration Routes for this compound (Hypothetical Data)
| Route of Administration | Dose Range (mg/kg) | Bioavailability (%) | Time to Peak Concentration (Tmax) | Peak Concentration (Cmax) (µg/mL) |
| Intravenous (IV) | 1 - 5 | 100 | 5 minutes | 50 - 250 |
| Subcutaneous (SC) | 2 - 10 | 75 | 2 - 4 hours | 15 - 70 |
| Intraperitoneal (IP) | 2 - 10 | 60 | 1 - 2 hours | 20 - 90 |
| Oral (with nanoformulation) | 10 - 50 | 5 | 4 - 6 hours | 1 - 5 |
Experimental Protocols
Protocol 1: Intravenous (IV) Injection in Mice
This protocol describes the administration of this compound via the tail vein, which ensures 100% bioavailability.
Materials:
-
This compound formulated in the recommended buffer
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Mouse restrainer
-
70% ethanol
Procedure:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Load the syringe with the appropriate dose of this compound solution.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution (maximum volume of 10 mL/kg).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
Protocol 2: Subcutaneous (SC) Injection in Rats
Subcutaneous administration allows for slower absorption and a more sustained release profile.
Materials:
-
This compound formulated in the recommended buffer
-
Sterile 25-27 gauge needles and 1 mL syringes
-
Animal clippers
-
70% ethanol
Procedure:
-
Shave a small area of fur on the back of the rat, between the shoulder blades.
-
Swab the shaved area with 70% ethanol.
-
Pinch the skin to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Inject the this compound solution (maximum volume of 5 mL/kg).
-
Withdraw the needle and gently massage the injection site.
-
Return the animal to its cage and monitor.
Protocol 3: Oral Gavage in Mice
Oral delivery of proteins is challenging due to enzymatic degradation and poor absorption in the gastrointestinal tract. This protocol assumes this compound is encapsulated in a protective nanoformulation.
Materials:
-
Nanoformulated this compound
-
20-22 gauge stainless steel feeding needle with a ball tip
-
1 mL syringe
Procedure:
-
Gently restrain the mouse by the scruff of the neck.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the feeding needle.
-
Load the syringe with the nanoformulated this compound.
-
Carefully insert the feeding needle into the esophagus.
-
Slowly administer the formulation.
-
Gently remove the feeding needle.
-
Observe the animal for any signs of distress.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the PK/PD relationship of this compound is essential for optimizing dosing regimens. Preclinical studies in animal models are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the protein.
Table 2: Key Pharmacokinetic Parameters of this compound in Different Species (Hypothetical Data)
| Species | Route | Half-life (t1/2) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/hr/kg) |
| Mouse | IV | 2.5 | 0.1 | 27.7 |
| Rat | IV | 4.0 | 0.08 | 13.9 |
| Monkey | IV | 8.0 | 0.05 | 4.3 |
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for High-Throughput Screening of Proto-1 (ROS1) Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing high-throughput screening (HTS) assays to identify and characterize inhibitors of the Proto-1 (ROS1) receptor tyrosine kinase. ROS1 is a well-validated therapeutic target in various cancers, particularly in a subset of non-small cell lung cancer (NSCLC) patients harboring ROS1 gene rearrangements.
Introduction to this compound (ROS1) as a Drug Target
Proto-oncogene tyrosine-protein kinase ROS (ROS1) is a member of the insulin receptor family of receptor tyrosine kinases.[1] Chromosomal rearrangements involving the ROS1 gene can lead to the creation of fusion proteins with constitutive kinase activity. These fusion proteins drive oncogenic signaling, promoting cell proliferation, survival, and migration.[2] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the ROS1 kinase domain is a promising therapeutic strategy.[3] High-throughput screening is a critical tool for identifying novel and potent ROS1 inhibitors from large chemical libraries.
ROS1 Signaling Pathway
Constitutively active ROS1 fusion proteins activate several downstream signaling pathways that are crucial for cancer cell growth and survival. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, JAK-STAT, and PLCγ pathways. Understanding these pathways is essential for designing effective screening strategies and for characterizing the mechanism of action of identified inhibitors.
ROS1 Signaling Pathway
High-Throughput Screening Workflow for ROS1 Inhibitors
A typical HTS campaign to identify novel ROS1 inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization. The workflow is designed to efficiently identify potent and selective inhibitors.
HTS Workflow for ROS1 Inhibitors
Experimental Protocols
Biochemical HTS Assay for ROS1 Kinase Activity (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the kinase activity of purified ROS1. TR-FRET is a robust and sensitive HTS technology suitable for identifying inhibitors of enzyme activity.[4][5]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by ROS1. A europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Materials:
-
Recombinant human ROS1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Stop/detection buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM EDTA, 0.1% BSA)
-
384-well low-volume black plates
-
Compound library plates (with compounds dissolved in DMSO)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the 384-well assay plate.
-
Enzyme Preparation: Prepare a solution of ROS1 kinase in kinase reaction buffer at a 2X final concentration.
-
Substrate/ATP Mix: Prepare a solution of the biotinylated peptide substrate and ATP in kinase reaction buffer at a 2X final concentration.
-
Enzyme Addition: Add 5 µL of the 2X ROS1 kinase solution to each well of the assay plate containing the compounds.
-
Initiation of Reaction: Add 5 µL of the 2X substrate/ATP mix to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of the stop/detection buffer containing the Europium-labeled antibody and streptavidin-conjugated acceptor to each well.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow for antibody-antigen binding and signal development.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The percentage of inhibition for each compound is calculated relative to high (no enzyme) and low (DMSO vehicle) controls.
Cell-Based HTS Assay for ROS1 Activity
This protocol outlines a cell-based assay to measure the inhibition of ROS1-driven cell proliferation using a cell line endogenously expressing a ROS1 fusion protein, such as HCC78 (SLC34A2-ROS1).
Principle: The assay measures the viability of ROS1-dependent cancer cells after treatment with test compounds. A reduction in cell viability indicates inhibition of the ROS1 signaling pathway.
Materials:
-
HCC78 cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
384-well clear-bottom, black-walled cell culture plates
-
Compound library plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Automated liquid handling system
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed HCC78 cells into 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Add 100 nL of compounds from the library plates to the cell plates.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The percentage of inhibition of cell proliferation is calculated for each compound relative to positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
Data Presentation
Quantitative data from HTS campaigns are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that causes a 50% reduction in the measured activity. The following table provides representative IC50 values for known ROS1 inhibitors against both the wild-type enzyme and a common resistance mutant (G2032R).
| Compound | Wild-Type ROS1 IC50 (nM) | G2032R Mutant ROS1 IC50 (nM) |
| Crizotinib | 31 | >8000 |
| Entrectinib | 6 | >1000 |
| Cabozantinib | 5 | 15 |
| Foretinib | 8 | 20 |
| PF-06463922 | 2 | 520 |
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of novel inhibitors of the ROS1 proto-oncogene. Both biochemical and cell-based assays are powerful tools in the drug discovery pipeline for this important cancer target. Rigorous assay development, validation, and a well-defined screening workflow are essential for the successful identification of potent and selective lead compounds for further therapeutic development.
References
- 1. Structure-guided identification of potent inhibitors of ROS1 kinase for therapeutic development against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying and Targeting ROS1 Gene Fusions in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review of ROS1 Tyrosine Kinase Inhibitors-Classified by Structural Designs and Mutation Spectrum (Solvent Front Mutation [G2032R] and Central β-Sheet 6 [Cβ6] Mutation [L2086F]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proto-1 Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of inhibitors against Proto-1 Kinase, a key enzyme implicated in cell proliferation and survival pathways. The following protocols describe standard biochemical and cell-based assays to determine inhibitor potency and cellular effects, critical for the advancement of novel therapeutic agents.
Application Notes
This compound Kinase is a critical mediator in a signaling cascade that promotes cell growth and division. Dysregulation of this pathway is a hallmark of various cancers, making this compound Kinase a prime target for therapeutic intervention. Enzyme inhibition assays are fundamental in the discovery and development of new drugs targeting this kinase.[1][2] These assays allow for the quantitative assessment of an inhibitor's ability to block the enzymatic activity of this compound Kinase.
Biochemical assays, performed with purified enzyme, are essential for determining the intrinsic potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50).[1] In contrast, cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context, providing insights into its membrane permeability, off-target effects, and overall impact on cellular processes like viability and signaling.[3][4] The protocols outlined below provide a robust framework for a tiered screening approach, starting with a biochemical assay to identify potent inhibitors, followed by cell-based assays to validate their on-target effects and cellular consequences.
Data Presentation
Table 1: Biochemical Inhibition of this compound Kinase by Inhibitor Proto-1i
| Inhibitor | Target | Assay Type | IC50 (nM) |
| Proto-1i | This compound Kinase | Fluorescence-Based | 15.2 |
| Staurosporine (Control) | Pan-Kinase | Fluorescence-Based | 5.8 |
Table 2: Effect of Proto-1i on Cancer Cell Line Viability (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | % Viability (48h) |
| Cancer Line A | DMSO (Vehicle) | - | 100 |
| Proto-1i | 0.1 | 85.3 | |
| Proto-1i | 1 | 52.1 | |
| Proto-1i | 10 | 12.5 | |
| Normal Cell Line B | Proto-1i | 10 | 95.2 |
Experimental Protocols
Protocol 1: Biochemical Fluorescence-Based this compound Kinase Inhibition Assay
This assay measures the inhibition of this compound Kinase activity by quantifying the amount of phosphorylated substrate produced, using a fluorescence-based detection method.
Materials and Reagents:
-
Purified recombinant this compound Kinase
-
This compound Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (Proto-1i) and control inhibitor (e.g., Staurosporine)
-
Fluorescence detection reagent
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Solutions: Prepare serial dilutions of the test inhibitor and control inhibitor in kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the this compound Kinase and substrate peptide in kinase assay buffer to the desired concentrations.
-
Assay Reaction: a. Add 5 µL of the diluted inhibitor solutions to the wells of a 384-well plate. b. Add 10 µL of the diluted this compound Kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP. d. Incubate the plate at 37°C for 60 minutes.
-
Detection: a. Stop the reaction by adding 25 µL of the fluorescence detection reagent. b. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitor on cell metabolic activity, which serves as an indicator of cell viability.
Materials and Reagents:
-
Cancer cell line expressing this compound Kinase
-
Complete cell culture medium
-
Test inhibitor (Proto-1i)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: this compound Kinase Signaling Pathway and Point of Inhibition.
Caption: Workflow for the Biochemical this compound Kinase Inhibition Assay.
Caption: Logical Relationship and Information Flow in Inhibitor Testing.
References
Application Notes and Protocols for Sterile Filtering and Handling of Proto-1 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the sterile filtration and subsequent handling of Proto-1 solutions, a critical step in ensuring the safety and efficacy of protein-based therapeutics. Adherence to these guidelines will help minimize product contamination, aggregation, and loss, thereby maintaining the integrity of the final product.
Introduction to Sterile Filtration of Protein Solutions
Sterile filtration is a fundamental process for removing microbial contaminants from biological solutions that cannot be subjected to terminal sterilization methods like heat or radiation due to the sensitive nature of proteins.[1][2] This technique relies on size-exclusion by passing the solution through a filter with a pore size small enough to retain bacteria, typically 0.22 µm or smaller.[3][4][5] The goal is to achieve a sterile effluent without compromising the stability, purity, and potency of the this compound protein.
Key considerations in the sterile filtration of protein solutions include:
-
Filter Selection: The choice of filter membrane is critical and can significantly impact protein recovery and stability.
-
Process Parameters: Filtration conditions such as flow rate and pressure must be optimized to prevent protein aggregation and filter fouling.
-
Aseptic Handling: Maintaining a sterile environment during and after filtration is paramount to prevent re-contamination of the product.
-
Product Stability: The filtration process should not induce protein aggregation, denaturation, or loss of activity.
Filter Selection for this compound Solutions
The selection of an appropriate filter is a crucial first step in developing a robust sterile filtration process. The ideal filter should exhibit low protein binding, minimal extractables and leachables, and be compatible with the this compound formulation.
Table 1: Comparison of Common Sterilizing-Grade Filter Membranes
| Membrane Material | Key Characteristics | Advantages for Protein Solutions | Potential Disadvantages |
| Polyethersulfone (PES) | Hydrophilic, low protein binding, high flow rates. | Low protein adsorption, good throughput. | Potential for extractables that could affect protein stability. Can be sensitive to certain solvents. |
| Polyvinylidene Fluoride (PVDF) | Hydrophilic, very low protein binding, broad chemical compatibility. | Excellent for maximizing protein recovery, especially for low concentration solutions. | May have lower flow rates compared to PES. Can be more expensive. |
| Mixed Cellulose Esters (MCE) | Hydrophilic, historically used but can have higher protein binding than PES and PVDF. | Generally good for aqueous solutions. | Higher potential for protein adsorption and extractables that can destabilize proteins. |
| Cellulose Acetate (CA) | Hydrophilic, low protein binding. | Good for sensitive proteins. | Can be prone to clogging with high-particulate feeds. |
Protocol 1: Filter Compatibility and Selection
-
Initial Screening: Based on the characteristics of the this compound solution (e.g., concentration, excipients), select at least two different filter membrane types (e.g., PES and PVDF) for evaluation.
-
Small-Scale Filterability Study:
-
Use small-scale filter discs (e.g., 25 mm diameter) of the selected membrane types.
-
Filter a known volume of the this compound solution at a constant pressure or flow rate, representative of the intended manufacturing process.
-
Record the filtration time and the total volume filtered before the filter clogs (if applicable).
-
-
Protein Recovery Analysis:
-
Measure the protein concentration of the pooled filtrate and compare it to the pre-filtration concentration using a validated assay (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the percent protein recovery. A recovery of >98% is generally desirable.
-
-
Analysis of Protein Aggregation:
-
Analyze the filtered solution for changes in protein aggregation using techniques such as size-exclusion chromatography (SEC-HPLC) and dynamic light scattering (DLS).
-
Compare the aggregate levels to the unfiltered control.
-
-
Extractables and Leachables (E&L) Assessment:
-
For the most promising filter candidates, a formal E&L study is recommended, especially for late-stage development. This involves incubating the filter with the formulation buffer and analyzing for any leached substances.
-
Sterile Filtration Protocol for this compound Solutions
This protocol outlines the general steps for the sterile filtration of a this compound solution under aseptic conditions.
Experimental Workflow for Sterile Filtration
Caption: A typical workflow for the sterile filtration of protein solutions.
Protocol 2: Step-by-Step Sterile Filtration
-
Preparation:
-
Work within a certified laminar flow hood or biological safety cabinet to maintain a sterile environment.
-
Visually inspect the sterile filter for any damage to the packaging or the filter unit itself.
-
If required by the manufacturer, pre-wet the filter with sterile water for injection (WFI) or the formulation buffer. This helps ensure accurate integrity testing and can reduce protein adsorption.
-
For cGMP processes, perform a pre-use post-sterilization integrity test (PUPSIT) to ensure the filter was not damaged during sterilization and handling. Common integrity tests include the bubble point test or the forward flow (diffusive flow) test.
-
-
Filtration:
-
Aseptically connect the filter assembly to the vessel containing the this compound solution and the sterile receiving vessel.
-
Apply a consistent, low pressure (or use a peristaltic pump at a low, constant flow rate) to drive the solution through the filter. Avoid excessive pressure or flow rates, which can induce shear stress and cause protein aggregation.
-
Monitor the filtration process for any sudden increases in back pressure, which may indicate filter fouling.
-
-
Post-Filtration:
-
Once the entire solution has been filtered, an optional filter flush with a small volume of sterile formulation buffer can be performed to maximize product recovery.
-
Collect the sterile filtrate in a sterile container.
-
Perform a post-use integrity test on the filter. A successful post-use integrity test is critical for confirming that the filter maintained its integrity throughout the filtration process.
-
Take a sample of the final filtered product for quality control testing, including sterility, protein concentration, and aggregation analysis.
-
Aseptic Handling of Filtered this compound Solutions
Proper aseptic technique is crucial to prevent the contamination of the sterile-filtered this compound solution.
Key Principles of Aseptic Handling
-
Sterile Work Environment: All manipulations should be performed in a certified ISO 5 environment (e.g., laminar flow hood or isolator).
-
Personal Protective Equipment (PPE): Wear sterile gloves, a gown, and a face mask to minimize the introduction of contaminants.
-
Sterile Materials: Use only sterile equipment, containers, and closures that come into contact with the sterile product.
-
Controlled Movements: Work deliberately and avoid rapid movements that can create air turbulence. Do not talk, cough, or sneeze over the sterile field.
-
Pouring Sterile Solutions: When pouring sterile solutions, do so from the side of the sterile field and not directly over it, holding the container about six inches away to avoid splashing.
Decision Tree for Troubleshooting Sterile Filtration Issues
Caption: A guide for troubleshooting common issues during sterile filtration.
Summary of Quantitative Data and Acceptance Criteria
The following table summarizes key parameters and typical acceptance criteria for the sterile filtration of this compound solutions.
Table 2: Key Parameters and Acceptance Criteria
| Parameter | Method | Typical Acceptance Criteria |
| Filter Pore Size | Manufacturer Specification | 0.22 µm or 0.2 µm sterilizing grade |
| Protein Recovery | UV-Vis Spectroscopy, SEC-HPLC | > 98% |
| Protein Aggregation | SEC-HPLC, DLS | No significant increase in aggregates post-filtration compared to pre-filtration control. |
| Filter Integrity (Pre- and Post-Use) | Bubble Point Test or Forward Flow Test | Must pass validated test pressure/flow rate specifications. |
| Sterility of Filtrate | USP <71> Sterility Tests | No microbial growth |
| Filtration Capacity (Vmax) | Filterability Study | Sufficient to process the entire batch within the specified time. |
Conclusion
The sterile filtration and aseptic handling of this compound solutions are critical steps that directly impact product quality and patient safety. By carefully selecting the appropriate filter, optimizing filtration parameters, and adhering to strict aseptic techniques, researchers and drug development professionals can ensure the successful production of a sterile and stable protein therapeutic. Regular validation of the filtration process and integrity testing of the filters are essential for regulatory compliance and consistent manufacturing.
References
- 1. pharmtech.com [pharmtech.com]
- 2. criticalprocess.com [criticalprocess.com]
- 3. Unraveling the Effects of Filtration, Process Interruptions, and Post-Process Agitation on Protein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sterile Filtration | Sartorius [sartorius.com]
Application Note: Comprehensive Purity Assessment of Proto-1, a Recombinant Therapeutic Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purity of a therapeutic protein is a critical quality attribute that directly impacts its safety and efficacy. For "Proto-1," a novel recombinant therapeutic protein, a comprehensive purity assessment is essential throughout the drug development process, from cell line development to final product release. This document provides a detailed overview of the analytical methods and protocols recommended for evaluating the purity of this compound, ensuring the identification and quantification of product-related and process-related impurities.
Product-related impurities of this compound may include aggregates, fragments, and variants with post-translational modifications. Process-related impurities encompass host cell proteins (HCPs), DNA, and other components from the manufacturing process. A multi-faceted analytical approach is necessary for a thorough characterization of this compound's purity profile.[1][2]
Orthogonal Analytical Strategy
A combination of high-resolution and complementary analytical techniques is employed to provide a comprehensive purity profile of this compound. This orthogonal approach ensures that various potential impurities are adequately detected and quantified.
Caption: Orthogonal workflow for this compound purity assessment.
Quantitative Data Summary
The following tables summarize the typical quantitative performance characteristics of the analytical methods used for this compound purity assessment.
Table 1: Analysis of Size Heterogeneity
| Analytical Method | Parameter | Typical Performance |
| SEC-HPLC | Purity (Monomer) | ≥98.0% |
| High Molecular Weight Species (Aggregates) | ≤2.0% | |
| Low Molecular Weight Species (Fragments) | ≤1.0% | |
| CE-SDS (reduced) | Purity (Heavy & Light Chain) | ≥99.0% |
| Fragments | Report | |
| CE-SDS (non-reduced) | Purity (Intact Protein) | ≥95.0% |
| Fragments | Report |
Table 2: Analysis of Charge Heterogeneity
| Analytical Method | Parameter | Typical Performance |
| IEX-HPLC | Main Peak | Report |
| Acidic Variants | ≤5.0% | |
| Basic Variants | ≤5.0% | |
| cIEF | Main Isoform (pI) | Report |
| Acidic Isoforms | Report | |
| Basic Isoforms | Report |
Table 3: Analysis of Product- and Process-Related Impurities
| Analytical Method | Parameter | Typical Performance |
| RP-HPLC | Purity (Main Peak) | ≥95.0% |
| Mass Spectrometry | Intact Mass | Matches Theoretical Mass ± Tolerated Deviation |
| Post-Translational Modifications | Identified and Quantified | |
| HCP ELISA | Host Cell Proteins | ≤100 ng/mg |
| qPCR | Residual Host Cell DNA | ≤10 ng/dose |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis
Principle: SEC-HPLC separates molecules based on their hydrodynamic radius in solution. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomeric form of this compound.
Caption: Workflow for SEC-HPLC analysis.
Protocol:
-
Sample Preparation: Dilute the this compound sample to a final concentration of 1 mg/mL in the mobile phase.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm, or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The main peak corresponds to the this compound monomer. Peaks eluting earlier are aggregates, and later-eluting peaks are fragments. Calculate the percentage of each species relative to the total peak area.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Fragment Analysis
Principle: CE-SDS separates proteins based on their molecular weight under denaturing conditions.[3][4][5] This technique provides high resolution for detecting and quantifying fragments of this compound.
Protocol:
-
Sample Preparation (Reduced):
-
Mix 9 µL of this compound (1 mg/mL) with 1 µL of 10X sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).
-
Heat at 70°C for 10 minutes.
-
-
Sample Preparation (Non-Reduced):
-
Mix 9 µL of this compound (1 mg/mL) with 1 µL of 10X sample buffer containing SDS and an alkylating agent (e.g., iodoacetamide) instead of a reducing agent.
-
Heat at 70°C for 10 minutes.
-
-
Instrumentation:
-
CE System: Beckman Coulter PA 800 Plus or equivalent.
-
Capillary: Fused silica, 50 µm i.d., 30 cm effective length.
-
Gel Buffer: Commercially available SDS-gel buffer.
-
Separation Voltage: -15 kV.
-
Detection: UV at 220 nm.
-
-
Data Analysis: The electropherogram will show peaks corresponding to the intact protein (non-reduced), heavy and light chains (reduced), and any fragments. Calculate the percentage of each peak area relative to the total.
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) for Charge Variant Analysis
Principle: IEX-HPLC separates proteins based on differences in their surface charge. This method is used to resolve charge variants of this compound, such as deamidated or C-terminal lysine variants.
Protocol:
-
Sample Preparation: Dilute the this compound sample to 1 mg/mL in Mobile Phase A.
-
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: ProPac WCX-10, 4 x 250 mm, or equivalent cation exchange column.
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
-
Data Analysis: Identify the main peak and pre- and post-eluting peaks, which correspond to acidic and basic variants, respectively. Calculate the percentage of each variant.
Mass Spectrometry (MS) for Intact Mass Analysis and PTM Identification
Principle: Mass spectrometry measures the mass-to-charge ratio of ionized molecules. For this compound, it is used to confirm the molecular weight of the intact protein and to identify and quantify post-translational modifications (PTMs).
Caption: Workflow for intact mass analysis by MS.
Protocol:
-
Sample Preparation: Desalt the this compound sample using a reversed-phase C4 ZipTip or equivalent.
-
Instrumentation:
-
Mass Spectrometer: Agilent 6530 Q-TOF LC/MS or equivalent.
-
Ion Source: Electrospray ionization (ESI).
-
Analysis Mode: Positive ion mode.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the intact molecular weight of this compound. Compare the experimental mass to the theoretical mass. PTMs such as glycosylation or oxidation can be identified by mass shifts.
Host Cell Protein (HCP) Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich ELISA is used to quantify host cell proteins, which are process-related impurities. This immunoassay provides high sensitivity for detecting HCPs from the expression system.
Protocol:
-
Assay Principle: Use a commercially available or process-specific ELISA kit. The assay typically involves capturing HCPs from the this compound sample with antibodies coated on a microplate, followed by detection with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Procedure:
-
Prepare a standard curve using the provided HCP standards.
-
Add standards, controls, and this compound samples to the antibody-coated microplate.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of HCPs in the this compound sample by interpolating from the standard curve. Express the result as ng of HCP per mg of this compound.
Conclusion
The purity of the therapeutic protein this compound is ensured by a comprehensive suite of analytical methods. The orthogonal approaches described in this application note, including chromatographic, electrophoretic, and immunological techniques, provide a robust framework for the identification and quantification of potential impurities. Adherence to these detailed protocols will enable consistent and reliable purity assessment, which is crucial for the successful development and commercialization of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cs.purdue.edu [cs.purdue.edu]
- 3. Recent advances in the analysis of therapeutic proteins by capillary and microchip electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of protein therapeutics by capillary electrophoresis: applications and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of capillary electrophoresis in characterizing recombinant protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Proto-1 solubility issues in aqueous buffer
Welcome to the technical support center for Proto-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility issues encountered during experiments with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating out of solution. What are the likely causes?
A1: Protein precipitation is often a result of aggregation, where individual protein molecules clump together to form insoluble masses.[1] Several factors can trigger this with this compound:
-
High Protein Concentration: At elevated concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[2]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer are critical for this compound's stability. Like many proteins, this compound is least soluble at its isoelectric point (pI), where its net charge is zero.[1][3]
-
Temperature Stress: Exposure to high temperatures or repeated freeze-thaw cycles can cause this compound to denature, exposing hydrophobic regions that promote aggregation.[1]
-
Presence of Contaminants: Impurities remaining from the purification process can reduce the solubility of this compound.
Q2: How does the pH of the buffer affect this compound solubility?
A2: The pH of the buffer influences the net charge on the surface of this compound. When the pH is close to this compound's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion between protein molecules and often leading to aggregation and precipitation. By adjusting the buffer pH to be at least one unit away from the pI, you can increase the net charge on the protein, thereby enhancing solubility through increased electrostatic repulsion.
Q3: What is the role of ionic strength in this compound solubility?
A3: The ionic strength of the buffer, determined by the salt concentration, plays a dual role in protein solubility. At low concentrations, adding salt can increase solubility, a phenomenon known as "salting in." The salt ions shield charged patches on the protein surface, reducing intermolecular attractions that can lead to aggregation. However, at very high salt concentrations, a "salting out" effect can occur, where the salt ions compete with the protein for water molecules, leading to protein dehydration and precipitation.
Q4: I observe a loss of biological activity in my this compound sample. Could this be related to solubility issues?
A4: Yes, a loss of activity is often linked to protein misfolding and aggregation. The biological function of this compound is dependent on its specific three-dimensional structure. When proteins aggregate, they are no longer in their native, active conformation, which can lead to a significant decrease or complete loss of activity. It is crucial to assess the aggregation state of your this compound sample if you observe a decline in its functional performance.
Q5: What are some common excipients I can use to improve the solubility of this compound?
A5: Various additives, or excipients, can be included in the buffer to enhance the solubility and stability of this compound. Common classes of excipients include:
-
Polyols and Sugars: Glycerol, sucrose, and trehalose can stabilize proteins.
-
Amino Acids: Arginine and glutamic acid can suppress aggregation and increase solubility.
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents can be effective, particularly if this compound has exposed hydrophobic regions.
-
Polymers: Polyethylene glycol (PEG) can also be used to improve protein stability.
Troubleshooting Guide for this compound Solubility
If you are experiencing solubility issues with this compound, follow this systematic troubleshooting guide to identify and resolve the problem.
Step 1: Initial Assessment of Aggregation
The first step is to confirm if the observed precipitation is due to protein aggregation.
-
Visual Inspection: Check for visible particulates, cloudiness, or opalescence in your sample.
-
UV-Vis Spectroscopy: Measure the absorbance at 350 nm. An increase in A350 is indicative of light scattering from aggregates.
-
Dynamic Light Scattering (DLS): This technique can detect the presence of soluble aggregates and provide information on their size distribution.
Step 2: Optimization of Buffer Conditions
If aggregation is confirmed, the next step is to optimize the buffer formulation.
-
pH Adjustment: Determine the isoelectric point (pI) of this compound. Prepare a series of buffers with pH values ranging from at least 1 unit below to 1 unit above the pI. Assess the solubility of this compound in each buffer.
-
Ionic Strength Modification: Using the optimal pH from the previous step, screen a range of salt (e.g., NaCl) concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM) to identify the ideal ionic strength for this compound solubility.
-
Temperature Control: Perform all handling and purification steps at a controlled low temperature (e.g., 4°C) to minimize thermal stress. Avoid repeated freeze-thaw cycles by aliquoting your protein solution before freezing.
Step 3: Evaluation of Solubility-Enhancing Excipients
If buffer optimization is insufficient, screen a panel of solubility-enhancing excipients.
-
Screening: Prepare small-scale test formulations of this compound containing different excipients at various concentrations.
-
Assessment: Evaluate the solubility and stability of this compound in each formulation over time using the techniques described in Step 1.
Step 4: Protein Concentration Adjustment
High protein concentrations can drive aggregation.
-
Dilution: If possible for your downstream application, work with a lower concentration of this compound.
-
Concentration Method: If high concentrations are necessary, consider the method of concentration. Dialysis or tangential flow filtration may be gentler than centrifugation-based methods.
Data Presentation
The following tables summarize hypothetical data from troubleshooting experiments for this compound (pI ≈ 6.0).
Table 1: Effect of pH on this compound Solubility
| Buffer pH | This compound Concentration (mg/mL) | Visual Appearance | % Aggregation (by SEC) |
| 5.0 | 0.8 | Clear | 2% |
| 5.5 | 0.3 | Hazy | 35% |
| 6.0 | 0.1 | Precipitate | >80% |
| 6.5 | 0.4 | Hazy | 28% |
| 7.0 | 1.0 | Clear | <1% |
| 7.5 | 1.2 | Clear | <1% |
| 8.0 | 1.5 | Clear | <1% |
Table 2: Effect of Ionic Strength on this compound Solubility at pH 7.5
| NaCl Concentration (mM) | This compound Concentration (mg/mL) | Visual Appearance | % Aggregation (by SEC) |
| 0 | 1.2 | Clear | 5% |
| 50 | 1.8 | Clear | 2% |
| 150 | 2.5 | Clear | <1% |
| 500 | 1.5 | Clear | 3% |
| 1000 | 0.9 | Slightly Hazy | 15% |
Table 3: Effect of Excipients on this compound Solubility at pH 7.5, 150 mM NaCl
| Excipient | Concentration | This compound Concentration (mg/mL) | Visual Appearance | % Aggregation (by SEC) |
| None | - | 2.5 | Clear | <1% |
| Glycerol | 10% (v/v) | 3.5 | Clear | <1% |
| L-Arginine | 50 mM | 4.0 | Clear | <1% |
| Sucrose | 5% (w/v) | 3.2 | Clear | <1% |
| Polysorbate 80 | 0.02% (v/v) | 2.8 | Clear | <1% |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Solubility
-
Buffer Preparation: Prepare a series of 50 mM buffers with varying pH values (e.g., Tris-HCl for pH 7.0-8.0, MES for pH 5.5-6.5, and Sodium Acetate for pH 4.0-5.5).
-
Sample Preparation: Dialyze a stock solution of this compound into each of the prepared buffers overnight at 4°C.
-
Concentration Measurement: After dialysis, measure the protein concentration of the soluble fraction using a Bradford assay or by measuring absorbance at 280 nm.
-
Aggregation Analysis: Analyze a sample from each buffer condition by Size Exclusion Chromatography (SEC) to quantify the percentage of aggregated protein.
-
Visual Inspection: Visually inspect each sample for any signs of precipitation or turbidity.
Protocol 2: Screening of Excipients for Enhanced Solubility
-
Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., 50% glycerol, 500 mM L-Arginine, 25% sucrose, 0.2% Polysorbate 80) in the optimal buffer for this compound (determined in Protocol 1).
-
Formulation Preparation: To aliquots of your this compound solution, add the excipient stock solutions to achieve the desired final concentrations. Ensure the final buffer composition remains constant across all samples.
-
Incubation: Incubate the samples under relevant stress conditions (e.g., elevated temperature for a short period, or several freeze-thaw cycles) or for an extended period at the intended storage temperature.
-
Analysis: At various time points, assess the solubility and aggregation of this compound in each formulation using visual inspection, DLS, and SEC.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing protein solubility.
References
Proto-1 Technical Support Center: Optimizing Concentration for Maximum Efficacy
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, FAQs, and detailed experimental protocols to optimize the concentration of Proto-1 for maximal efficacy in in vitro experiments.
Troubleshooting Guide
This section addresses common challenges encountered when determining the optimal working concentration of this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable effect or weak activity | 1. Concentration Too Low: The concentration of this compound is below the effective range for the target. 2. Compound Instability: this compound may be degrading in the experimental medium over time.[1][2] 3. Low Cell Permeability: this compound may not be efficiently entering the cells.[2][3] 4. Incorrect Target: The chosen cell line may not rely on the pathway inhibited by this compound. | 1. Perform a Dose-Response Assay: Test a wider and higher range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value.[4] 2. Check Stability: Prepare fresh working solutions for each experiment. Assess compound stability in media over a time course. 3. Verify Permeability: Consult literature for permeability data on compounds with similar structures. If permeability is low, consider alternative delivery methods. 4. Confirm Target Expression: Use a positive control cell line known to be sensitive to the target pathway. Verify target expression in your experimental model via Western Blot or qPCR. |
| High levels of cell death or cytotoxicity | 1. Concentration Too High: The concentration is in the toxic range, causing off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium. 3. Compound Precipitation: this compound is precipitating out of solution at high concentrations, and the precipitate is causing physical stress to the cells. | 1. Lower the Concentration Range: Perform a dose-response assay starting from a much lower concentration. Determine the window between the efficacious dose and the toxic dose. 2. Reduce Final Solvent Concentration: Ensure the final DMSO (or other solvent) concentration is non-toxic for your cell line, typically below 0.5% and ideally below 0.1%. Always include a vehicle-only control. 3. Check Solubility: Visually inspect the media for precipitate after adding this compound. Refer to the solubility assessment protocol below. |
| Inconsistent or irreproducible results | 1. Stock Solution Issues: Inaccurate stock concentration due to weighing errors, incomplete dissolution, or degradation. 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation or precipitation. 3. Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent preparation. | 1. Prepare Fresh Stock: Prepare a fresh stock solution from powder. Ensure complete dissolution by vortexing. Store in single-use aliquots. 2. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments. Use a consistent cell passage number. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound? A1: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can degrade the compound. For experiments, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium.
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What should I do? A2: This is a common issue when the final concentration exceeds the aqueous solubility of the compound. First, ensure the final DMSO concentration is low (<0.5%). If precipitation persists, try lowering the final concentration of this compound. You can also test alternative solubilization strategies, such as using a different solvent like ethanol or employing a co-solvent system, but always run proper vehicle controls.
Q3: What is an IC50 value and why is it important? A3: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is a critical measure of the inhibitor's potency. Determining the IC50 helps you select the appropriate concentration range for your experiments to achieve the desired level of target inhibition without causing excessive toxicity.
Q4: Why is my IC50 value in a cell-based assay different from the published biochemical assay value? A4: Discrepancies between biochemical and cell-based assays are common. Factors include cell permeability (the compound may not enter cells efficiently), the presence of cellular efflux pumps that remove the compound, and competition from high intracellular concentrations of natural ligands (like ATP for kinase inhibitors). Cell-based assays provide a more physiologically relevant measure of a compound's efficacy.
Q5: How do I distinguish between on-target effects and off-target toxicity? A5: This is a critical validation step. Strategies include:
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Using a lower concentration: Use the lowest concentration of this compound that gives the desired on-target effect.
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Employing a negative control: Use a structurally similar but inactive analog of this compound, if available.
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Rescue experiments: If this compound inhibits a specific enzyme, try to rescue the phenotype by adding back the product of that enzyme's reaction.
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Orthogonal validation: Use a second, structurally different inhibitor that targets the same protein to see if it produces the same biological effect.
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting poor experimental efficacy of this compound.
Caption: Step-by-step workflow for determining the IC50 value of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Detailed Experimental Protocols
Protocol 1: Dose-Response Assay for IC50 Determination using MTT
This protocol outlines a method for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Adherent cells of choice
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM (vehicle control). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well, for a final concentration of 0.45-0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot % Viability against the log of the this compound concentration.
-
Use non-linear regression (four-parameter logistic fit) to determine the IC50 value.
-
Protocol 2: Western Blot for Target Engagement
This protocol assesses if this compound is engaging its intracellular target by measuring the phosphorylation status of a downstream protein (e.g., p-ERK if this compound targets MEK).
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold PBS
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RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer and system
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-Total-ERK)
-
HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 0.1x IC50, 1x IC50, 10x IC50) for a predetermined time (e.g., 1-24 hours).
-
Lysate Preparation:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., Total-ERK) as a loading control. Quantify band intensity to determine the ratio of phosphorylated to total protein at each this compound concentration.
References
how to prevent Proto-1 degradation during experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to prevent the degradation of Proto-1 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in standard laboratory conditions?
A1: this compound is susceptible to three main types of degradation:
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Proteolytic Degradation: Endogenous proteases present in cell lysates or other biological samples can cleave this compound, particularly at its exposed linker region between domains A and B.
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Physical Instability: this compound can be sensitive to temperature fluctuations, leading to unfolding and aggregation. Multiple freeze-thaw cycles are a significant contributor to this form of degradation.
-
Chemical Instability: The protein's activity can be compromised by factors such as oxidation or suboptimal pH conditions in buffer solutions.
Q2: What is the optimal storage temperature and buffer for long-term stability of this compound?
A2: For long-term storage (months), it is recommended to store this compound at -80°C in a buffer containing a cryoprotectant. For short-term storage (days to weeks), 4°C is suitable. Avoid storing this compound at -20°C, as this can promote the formation of ice crystals that damage the protein.
Q3: How many times can I freeze and thaw my this compound aliquot?
A3: It is strongly advised to minimize freeze-thaw cycles. Ideally, you should aliquot this compound into single-use volumes upon receipt. Each freeze-thaw cycle has been shown to decrease the percentage of active, non-aggregated protein.
Troubleshooting Guides
Issue 1: Appearance of unexpected lower molecular weight bands on SDS-PAGE/Western Blot
This issue is often indicative of proteolytic cleavage.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting proteolytic degradation of this compound.
Recommended Actions:
-
Add Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, Halt™) to your lysis buffer and all subsequent buffers used in the experiment.
-
Work Quickly and on Ice: Perform all experimental steps on ice to reduce the activity of endogenous proteases.
-
Use Fresh Samples: Whenever possible, use freshly prepared cell lysates or samples.
Issue 2: Loss of this compound activity in cell-based assays after storage
This can be caused by protein aggregation or unfolding due to improper storage or handling.
Data on Buffer Composition and Freeze-Thaw Cycles:
The following table summarizes the effect of different buffer components and freeze-thaw cycles on the percentage of active, monomeric this compound.
| Buffer Additive (in 50 mM Tris, 150 mM NaCl, pH 7.5) | 1 Freeze-Thaw Cycle (% Active) | 3 Freeze-Thaw Cycles (% Active) | 5 Freeze-Thaw Cycles (% Active) |
| None | 90% | 65% | 40% |
| 10% Glycerol (Cryoprotectant) | 98% | 92% | 85% |
| 1 mM DTT (Reducing Agent) | 95% | 88% | 78% |
| 10% Glycerol + 1 mM DTT | 99% | 96% | 93% |
Recommended Actions:
-
Optimize Storage Buffer: Supplement your storage buffer with a cryoprotectant like glycerol (10-20%) to prevent damage from ice crystal formation. The addition of a reducing agent, such as DTT or TCEP (0.5-1 mM), can also prevent oxidation.
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Aliquot the Protein: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Gentle Thawing: Thaw aliquots quickly in a room temperature water bath and immediately transfer them to ice. Do not leave the protein at room temperature for extended periods.
Key Experimental Protocols
Protocol for Assessing this compound Stability via SDS-PAGE and Western Blot
This protocol allows for the direct visualization of this compound degradation.
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Sample Preparation: Thaw an aliquot of this compound and incubate it under different conditions (e.g., 4°C for 24h, 37°C for 1h, with and without protease inhibitors).
-
SDS-PAGE: Load 10-20 µg of each sample onto a 12% SDS-polyacrylamide gel. Include a lane with a fresh, unincubated aliquot as a control.
-
Electrophoresis: Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-Proto-1 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add an ECL substrate, and visualize the bands using a chemiluminescence imager. A full-length band indicates intact this compound, while lower molecular weight bands suggest degradation.
Signaling Pathway Context
This compound is a critical upstream regulator in the hypothetical "Cell Survival Pathway." Its degradation leads to a loss of downstream signaling.
Caption: The role of this compound in its signaling pathway and the impact of degradation.
Technical Support Center: Improving the Stability of Proto-1 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Proto-1 stock solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What could be the issue?
A1: Several factors can affect the solubility of this compound in DMSO:
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Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the inhibitor.
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of many organic compounds.[1]
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Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution.[1][2] However, be cautious as excessive heat may degrade the compound.[1]
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.[1]
Q2: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?
A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. It is crucial not to use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results. Refer to the troubleshooting guide below for steps to address this. Before use, visually inspect the solution to ensure any precipitate has fully redissolved. If it persists, the concentration of your stock solution is likely lower than intended.
Q3: How should I store my solid this compound and its stock solutions to ensure maximum stability?
A3: Proper storage is critical for maintaining the integrity of your inhibitor. For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I suspect my this compound is degrading in my aqueous assay buffer. How can I confirm this?
A4: Degradation in aqueous solutions can be caused by factors like hydrolysis, oxidation, and photodecomposition. To confirm degradation, a stability-indicating analysis, typically using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS, is recommended. This involves analyzing a sample of your this compound solution in the assay buffer at time zero and after incubation under your experimental conditions (e.g., 37°C for 24 hours). A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution into aqueous buffer.
This is a common issue for hydrophobic small molecules and indicates that the kinetic solubility of your compound has been exceeded.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to precipitation. | Perform a serial or stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution in DMSO. |
| Lack of Surfactants | Some compounds require surfactants to maintain solubility in aqueous solutions. | Add a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Typical Duration | Important Considerations |
| Solid (Lyophilized Powder) | N/A | -20°C or -80°C | Long-term (Years) | Protect from light and moisture. Store in a desiccator if possible. |
| Stock Solution | Anhydrous DMSO | -20°C | Short to Medium-term (Months) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -80°C | Long-term (Up to a year or more) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | Room Temperature or 4°C | Short-term (Hours) | Prepare fresh before each experiment. Do not store for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in an aqueous experimental buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer of interest (e.g., PBS)
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HPLC-UV or LC-MS/MS system
Procedure:
-
Dilute the this compound stock solution to a final concentration in the desired buffer (e.g., 10 µM in PBS).
-
Immediately analyze a sample of the solution using HPLC-UV or LC-MS/MS to determine the initial peak area of the compound (T=0).
-
Incubate the remaining solution under the desired test conditions (e.g., room temperature, 37°C).
-
At specified time points (e.g., 1, 4, 8, 24 hours), take aliquots of the solution and analyze by HPLC.
-
Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Mandatory Visualization
References
common experimental problems with Proto-1
Proto-1 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common experimental issues and answer frequently asked questions related to the handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, lyophilized this compound should be stored at -20°C to -80°C. Upon reconstitution, it is recommended to aliquot the protein into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.
Q2: How should I reconstitute lyophilized this compound?
A2: Briefly centrifuge the vial before opening to ensure the powder is at the bottom. Reconstitute the protein in a sterile, physiological buffer as recommended in the product's datasheet. Gently pipet up and down to dissolve the powder; do not vortex, as this can lead to aggregation.
Q3: Can I freeze-thaw this compound multiple times?
A3: It is strongly advised to avoid multiple freeze-thaw cycles, as this can lead to a significant decrease in biological activity due to protein denaturation and aggregation. We recommend preparing single-use aliquots after reconstitution.
Q4: What is the typical biological activity range for this compound?
A4: The biological activity of this compound is lot-specific and is reported on the Certificate of Analysis (CofA). The effective concentration (EC50) is typically determined using a relevant cell-based assay, such as the induction of STAT3 phosphorylation in responsive cell lines.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low or No Biological Activity
Question: I am not observing the expected biological effect of this compound in my cell-based assay. What are the potential causes and solutions?
Answer: Low or no biological activity can stem from several factors, from protein handling to the experimental setup. The following troubleshooting workflow can help identify the issue.
Caption: Troubleshooting workflow for diagnosing low or no biological activity of this compound.
Issue 2: Protein Aggregation or Precipitation
Question: I noticed visible precipitates in my reconstituted this compound solution. What should I do?
Answer: Protein aggregation can lead to a loss of activity and is often irreversible. It can be caused by improper reconstitution, inappropriate buffer conditions, or multiple freeze-thaw cycles.
Recommended Solutions:
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Reconstitution: Ensure you are using the recommended buffer. Avoid vigorous shaking or vortexing.
-
Solubility: If the protein is at a high concentration, you may need to use a buffer with specific excipients (e.g., arginine, mild detergents) to enhance solubility. Refer to the table below for common buffer additives.
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Filtration: To remove existing aggregates, you can centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant, or filter the solution through a low protein-binding 0.22 µm filter. Note that this will remove aggregated protein and may lower the effective concentration.
Table 1: Common Additives to Improve Protein Solubility and Stability
| Additive | Typical Concentration | Purpose |
| Glycerol | 5-20% (v/v) | Cryoprotectant, prevents aggregation |
| L-Arginine | 50-500 mM | Suppresses aggregation |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Prevents surface adsorption and aggregation |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Carrier protein, stabilizes dilute solutions |
Experimental Protocols & Pathways
This compound Signaling Pathway
This compound is a novel cytokine that initiates an intracellular signaling cascade upon binding to its cognate receptor complex, primarily activating the JAK-STAT pathway. This leads to the transcription of target genes involved in cellular proliferation and differentiation.
Caption: The canonical signaling pathway activated by this compound binding to its receptor.
Protocol: Assessment of this compound Bioactivity via STAT3 Phosphorylation
This protocol describes a method to quantify the biological activity of this compound by measuring the phosphorylation of STAT3 in a responsive cell line (e.g., HeLa).
Workflow Overview:
Caption: Experimental workflow for assessing this compound bioactivity.
Detailed Methodology:
-
Cell Plating:
-
Seed HeLa cells in a 12-well plate at a density of 2 x 10^5 cells/well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Serum Starvation:
-
Aspirate the growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add serum-free medium to each well and incubate for 4-6 hours. This step reduces basal levels of pathway activation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range would be 0.1 to 100 ng/mL.
-
Include a "no treatment" control well.
-
Remove the starvation medium and add the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (total cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Analysis (Western Blot):
-
Normalize all samples to the same protein concentration (e.g., 20 µg).
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 (as a loading control).
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the dose-dependent increase in STAT3 phosphorylation.
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minimizing off-target effects of Proto-1 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Proto-1 treatment. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound treatment?
A1: Off-target effects occur when this compound, a kinase inhibitor, binds to and modulates the activity of kinases other than its intended primary target.[1] Since many kinase inhibitors target the highly conserved ATP-binding site, cross-reactivity with other kinases is a common challenge.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological side effects.[1]
Q2: What is the distinction between direct and indirect off-target effects?
A2: Direct off-target effects happen when this compound directly binds to and inhibits an unintended kinase.[1] Indirect off-target effects are the downstream consequences of either on-target or direct off-target inhibition. For instance, inhibiting the intended target, Kinase A, might prevent the activation of its substrate, which in turn regulates Kinase B, thereby indirectly affecting Kinase B's pathway. This phenomenon, where a downstream perturbation affects an upstream component, is also related to "retroactivity".
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: Several experimental approaches can be used to identify off-target effects:
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Kinome Profiling: This technique screens this compound against a large panel of kinases to determine its selectivity. A highly selective inhibitor will bind primarily to its intended target, whereas a non-selective inhibitor will bind to many other kinases.
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of your kinase of interest. Also, examine key proteins in related pathways that are not expected to be affected. Unexpected changes in phosphorylation can indicate off-target activity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target the same primary kinase. | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the inhibitor. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Assess the stability of this compound in your experimental buffer and media over the course of the experiment. | 1. Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent. | 1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Experimental Protocols
In Vitro Kinase Profiling
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Materials:
-
Purified recombinant kinases (large panel, e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC₅₀.
-
Incubate the reaction for a specific time at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control. Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
PBS (phosphate-buffered saline)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Thermocycler
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for the target kinase
Procedure:
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
-
Collect the supernatant and prepare samples for SDS-PAGE.
-
Perform a Western Blot using a primary antibody specific for the target kinase.
Data Analysis:
Quantify the band intensities at each temperature for both the treated and control samples. A stabilizing effect of this compound on its target will be observed as a shift in the melting curve to higher temperatures compared to the vehicle control.
Western Blotting for Pathway Analysis
This protocol is to investigate if this compound is affecting other signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key proteins in potentially affected off-target pathways overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis:
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of proteins in unintended pathways would suggest off-target effects.
Visualizations
Caption: On-target and off-target effects of this compound.
Caption: Workflow to investigate off-target effects.
Caption: Troubleshooting logic for this compound experiments.
References
troubleshooting guide for Proto-1 synthesis reactions
Proto-1 Synthesis: Technical Support Center
This guide provides troubleshooting solutions and answers to frequently asked questions regarding the synthesis of this compound, a novel kinase inhibitor.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound synthesis protocol.
Step 1: Suzuki Coupling
Q1: My Suzuki coupling reaction shows a very low yield (<20%). What are the possible causes and how can I fix it?
A1: Low yield in the Suzuki coupling step is a common issue that can stem from several factors. The primary suspects are reagent quality, catalyst activity, and reaction conditions.
-
Reagent Quality: Ensure that your boronic acid (Precursor A) has not degraded. Boronic acids can dehydrate or trimerize upon storage. Run an NMR on your starting material to check for purity. Similarly, ensure the solvent (e.g., dioxane/water) is properly degassed to prevent quenching the catalyst.
-
Catalyst Activity: The palladium catalyst is sensitive to oxygen. Ensure you have thoroughly degassed your reaction mixture and maintained an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction. Use a freshly opened bottle of the catalyst or a trusted batch from your glovebox.
-
Reaction Conditions: The reaction is sensitive to temperature and stoichiometry. Verify the internal reaction temperature is stable at the recommended 90°C. Inaccurate weighing of the base (e.g., K₂CO₃) can also lead to a stalled reaction.
A decision tree for troubleshooting this issue is provided below.
Technical Support Center: Optimizing Incubation Time for Proto-1 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Proto-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a standard cytotoxicity assay?
A common starting point for initial cytotoxicity screening with a new compound like this compound is a 24 to 48-hour incubation period.[1] This timeframe is often sufficient to observe effects on the proliferation and viability of many cancer cell lines. However, the optimal incubation time can vary depending on the cell line's doubling time and the specific biological question being addressed. For rapidly dividing cells, 24 hours may be adequate, while slower-growing cell lines might require 72 hours or longer to manifest a significant response.[1][2]
Q2: My cell viability results show high variability between replicate wells after this compound treatment. What are the potential causes and solutions?
High variability in cell-based assays can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure thorough mixing of the cell suspension before and during plating.[3]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of media components and this compound.[4] To mitigate this, fill the outer wells with sterile PBS or media without cells.
-
Inaccurate Pipetting: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent reagent dispensing.
-
Compound Precipitation: If this compound is not fully dissolved, it can lead to inconsistent effects. Visually inspect wells for any signs of precipitation. Consider optimizing the solvent and final solvent concentration (typically ≤ 0.1% DMSO).
Q3: I am not observing a dose-dependent effect of this compound on cell viability, even after a 72-hour incubation. What troubleshooting steps should I take?
If a dose-response is not observed, consider the following:
-
Cell Line Sensitivity: The target of this compound may not be expressed or be functionally important in your chosen cell line. Confirm the expression of the target protein.
-
Compound Concentration Range: The concentrations tested may be too low. It is advisable to test a wider range of concentrations, spanning several orders of magnitude.
-
Incubation Time: For some cellular processes, a longer incubation period may be necessary to observe an effect. Conversely, if the compound is unstable in media, its activity may decrease over longer incubation times.
-
Assay Readout: Ensure the chosen viability assay is sensitive enough and that the reader is set up correctly for the specific assay type (e.g., fluorescence, luminescence, absorbance).
Q4: After a 48-hour incubation with this compound, I see a significant decrease in signal in my ATP-based viability assay, but not in my MTT assay. Why might this be?
Different viability assays measure different cellular parameters.
-
ATP-based assays (e.g., CellTiter-Glo®) measure the level of intracellular ATP, which is a marker of metabolically active cells. A rapid decrease in ATP can indicate a cytostatic or cytotoxic effect that impacts cellular metabolism.
-
MTT assays rely on the metabolic reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases.
A discrepancy between these assays could suggest that this compound rapidly depletes cellular ATP, leading to a loss of metabolic activity before significant cell death and loss of mitochondrial reductase activity occurs. It is always recommended to use orthogonal assays to confirm findings.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal | Autofluorescence of this compound or media components. | Use phenol red-free media. Measure the fluorescence of this compound in media alone and subtract this from the experimental values. |
| Reagent precipitation. | Check for precipitates under a microscope. Optimize solvent and final concentration. | |
| Low signal or small assay window | Suboptimal cell seeding density. | Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal-to-background ratio. |
| Incubation time is too short. | Increase the incubation time and perform a time-course experiment to identify the optimal endpoint. | |
| Insufficient reagent concentration or incubation. | Follow the manufacturer's protocol for the viability assay. Optimize reagent concentration and incubation time if necessary. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes. |
| Media and supplement variability. | Use the same lot of media and supplements for all related experiments to minimize variability. | |
| Cells are not in the logarithmic growth phase. | Ensure cells are healthy and in the exponential growth phase when seeding for an experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol is essential for ensuring a linear and robust assay signal.
-
Cell Preparation: Culture cells to approximately 70-80% confluency. Harvest and perform a cell count to determine viability.
-
Serial Dilution: Prepare a serial dilution of the cell suspension in complete culture medium. A typical range would be from 1,000 to 40,000 cells per well in a 96-well plate.
-
Plating: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with media only as a background control.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen cell viability assay according to the manufacturer's instructions.
-
Analysis: Plot the assay signal versus the number of cells seeded. The optimal seeding density will be in the linear range of this curve, providing the best signal-to-background ratio.
Protocol 2: Time-Course Experiment to Optimize this compound Incubation
This protocol helps identify the ideal time point to assess the effect of this compound.
-
Cell Seeding: Seed cells at the optimal density determined in Protocol 1 in several 96-well plates. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Assay: At each time point, perform the cell viability assay on one of the plates.
-
Data Analysis: For each incubation time, plot cell viability against the concentration of this compound to generate dose-response curves. The optimal incubation time is the one that provides a clear and potent dose-dependent effect with a good assay window.
Visualizations
This compound Signaling Pathway
This compound is a hypothetical inhibitor of the kinase, MEK, in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.
Caption: this compound inhibits the MEK kinase in the MAPK/ERK signaling cascade.
Experimental Workflow for Optimizing Incubation Time
The following diagram outlines the workflow for determining the optimal incubation time for this compound in a cell-based assay.
Caption: Workflow for optimizing this compound incubation time in cell-based assays.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues when optimizing this compound incubation time.
Caption: A logical guide for troubleshooting common assay optimization issues.
References
Technical Support Center: Troubleshooting Proto-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments involving Proto-1.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for not observing the expected expression of this compound?
A1: Several factors can lead to low or no expression of a target protein like this compound. These can be broadly categorized into issues with the expression vector, the host system, or the culture conditions.[1] It's crucial to verify the integrity of your expression construct by sequencing to ensure the coding sequence is in frame and free of mutations.[1][2] Additionally, the choice of expression host is important; some proteins, especially those with rare codons, may require specific host strains engineered to supply the necessary tRNAs for efficient translation.[1] "Leaky" expression, or background expression without an inducer, can sometimes be detrimental to cell growth and subsequent protein production.[1]
Q2: My this compound protein is expressed but is insoluble. What can I do?
A2: Insolubility, often leading to the formation of inclusion bodies in bacterial expression systems, is a common challenge. Optimizing expression conditions, such as lowering the induction temperature, can sometimes improve protein solubility. Using solubility-enhancing fusion tags is another effective strategy. If these approaches fail, it may be necessary to purify the protein from inclusion bodies under denaturing conditions followed by a refolding protocol.
Q3: I am getting weak or no signal for this compound in my Western blot. What are the potential causes?
A3: A weak or absent signal in a Western blot can stem from various issues, including low abundance of the target protein, inefficient protein transfer, or problems with antibody detection. It's important to ensure you are loading a sufficient amount of total protein per well. The transfer process should be optimized, as very large or very small proteins may require adjustments to transfer time and conditions. The concentrations of both the primary and secondary antibodies should be optimized, and their compatibility with the blocking buffer should be considered.
Q4: My cell-based assay with this compound is giving inconsistent results. What could be the problem?
A4: Reproducibility in cell-based assays is critical and can be affected by several factors. Inconsistent cell seeding, variations in incubation conditions, and the passage number of the cells can all contribute to variability. It's also important to be aware of potential "edge effects" in multi-well plates, where wells on the perimeter may experience more evaporation. For fluorescence-based assays, high background can be caused by cellular autofluorescence or components in the culture media.
Troubleshooting Guides
Guide 1: Low or No Expression of this compound
This guide provides a systematic approach to troubleshooting issues related to the expression of the recombinant protein this compound.
Troubleshooting Workflow for Low/No Protein Expression
Caption: A stepwise workflow for troubleshooting low or no protein expression.
Experimental Protocol: SDS-PAGE and Western Blot Analysis of this compound Expression
-
Sample Preparation:
-
Collect cell pellets from both induced and uninduced cultures.
-
Resuspend pellets in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Sonicate or use other lysis methods to disrupt the cells and solubilize proteins.
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE:
-
Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data Summary: Optimizing Induction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Inducer Conc. | 0.1 mM | 0.5 mM | 1.0 mM |
| Temperature | 37°C | 30°C | 25°C |
| Induction Time | 4 hours | 6 hours | Overnight |
| This compound Yield (mg/L) | Insert Data | Insert Data | Insert Data |
Guide 2: this compound Purification Issues
This guide addresses common problems encountered during the purification of this compound, such as the protein not binding to the column, eluting in the wash steps, or having low purity.
Logical Flow for Troubleshooting Protein Purification
Caption: A decision tree for troubleshooting common protein purification problems.
Experimental Protocol: Affinity Chromatography of His-tagged this compound
-
Column Equilibration: Equilibrate the affinity chromatography column (e.g., Ni-NTA) with binding buffer.
-
Sample Loading: Load the clarified cell lysate containing His-tagged this compound onto the column.
-
Washing: Wash the column with several column volumes of wash buffer to remove unbound proteins. The stringency of the wash can be adjusted by varying the concentration of a competitive eluent (e.g., imidazole).
-
Elution: Elute the bound this compound from the column using an elution buffer containing a high concentration of the competitive eluent.
-
Analysis: Analyze the fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity and yield of this compound.
Quantitative Data Summary: Wash and Elution Optimization
| Fraction | Imidazole Conc. (mM) | This compound Present (Yes/No) | Contaminant Proteins |
| Wash 1 | 10 | No | High |
| Wash 2 | 20 | Yes (low) | Medium |
| Wash 3 | 40 | Yes (high) | Low |
| Elution 1 | 250 | Yes (high) | Minimal |
| Elution 2 | 500 | Yes (low) | Minimal |
Guide 3: Unexpected Results in this compound Functional Assay
This section provides guidance for troubleshooting unexpected outcomes in a cell-based functional assay for this compound, such as no effect or an opposite effect to what is expected.
Signaling Pathway Activated by this compound
Caption: A hypothetical signaling pathway initiated by this compound binding to its receptor.
Experimental Protocol: Cell-Based Reporter Assay for this compound Activity
-
Cell Seeding: Seed a reporter cell line (e.g., containing a luciferase reporter driven by a promoter responsive to Transcription Factor Y) in a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of purified this compound. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a predetermined amount of time to allow for the signaling cascade and reporter gene expression to occur.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter activity (e.g., luminescence for a luciferase assay) using a plate reader.
-
Data Analysis: Normalize the reporter activity to a control (e.g., untreated cells) and plot the dose-response curve.
Quantitative Data Summary: Dose-Response of this compound in Reporter Assay
| This compound Conc. (nM) | Reporter Activity (Fold Change) | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 1 | 1.5 | 0.2 |
| 10 | 5.2 | 0.5 |
| 100 | 15.8 | 1.2 |
| 1000 | 16.1 | 1.5 |
Disclaimer: this compound is a hypothetical protein used for illustrative purposes in this technical support guide. The experimental details and data are examples and should be adapted to your specific research context.
References
Technical Support Center: Managing Autofluorescence in Imaging
A Note on "Proto-1 Autofluorescence": Our resources indicate that "this compound" is a name given to a specific small molecule with otoprotective properties and is not recognized as a source of autofluorescence in imaging literature.[1][2][3] This guide provides comprehensive troubleshooting strategies for common sources of autofluorescence encountered in fluorescence microscopy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[4][5] This phenomenon is not caused by the application of fluorescent labels or probes. It can interfere with the detection of specific fluorescent signals, potentially masking the target of interest or reducing the signal-to-noise ratio.
Q2: What are the common causes of autofluorescence in my samples?
A2: Autofluorescence can originate from several sources:
-
Endogenous Molecules: Many biological molecules are naturally fluorescent. These include metabolic coenzymes like NADH and flavins, structural proteins such as collagen and elastin, and the "aging pigment" lipofuscin.
-
Fixation: Aldehyde fixatives, particularly glutaraldehyde and to a lesser extent formaldehyde (formalin), can induce autofluorescence by cross-linking proteins and other molecules.
-
Red Blood Cells: The heme groups in red blood cells are a significant source of autofluorescence.
-
Extracellular Matrix Components: Collagen and elastin in the extracellular matrix are highly autofluorescent.
-
Culture Media and Reagents: Some components of cell culture media, like phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.
Q3: How can I determine if my sample has an autofluorescence problem?
A3: The simplest method is to prepare an unstained control sample. Process this sample in the same way as your experimental samples but omit the fluorescently labeled antibodies or probes. If you observe fluorescence in this control, it is due to autofluorescence.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your specific signal, making data interpretation difficult. The following guide provides a systematic approach to troubleshooting and mitigating autofluorescence.
Step 1: Identify the Source of Autofluorescence
The first step in troubleshooting is to pinpoint the likely cause of the autofluorescence.
Troubleshooting Workflow for Autofluorescence
References
- 1. Zebrafish disease models in drug discovery: from preclinical modelling to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Genetic and Chemical Modulators of Zebrafish Mechanosensory Hair Cell Death | PLOS Genetics [journals.plos.org]
- 3. Frontiers | Berbamine Analogs Exhibit Differential Protective Effects From Aminoglycoside-Induced Hair Cell Death [frontiersin.org]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
Validation & Comparative
Validating Proto-1's Mechanism of Action: A Comparative Guide to siRNA and Alternative Approaches
For researchers, scientists, and drug development professionals, rigorously validating a drug's mechanism of action is a cornerstone of preclinical research. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the mechanism of the hypothetical therapeutic target, Proto-1, alongside alternative methodologies. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
This compound is conceptualized here as a proto-oncogene receptor tyrosine kinase (RTK), a class of proteins frequently implicated in cancer progression. Its signaling is presumed to promote cell proliferation and survival. A key aspect of validating a therapeutic agent targeting this compound is to demonstrate that its efficacy is a direct result of inhibiting this specific pathway.
Comparing Target Validation Methodologies: siRNA vs. CRISPR/Cas9
The primary method for validating a drug target's role in a biological process is to observe the effect of its removal or reduction. Both siRNA and CRISPR/Cas9 are powerful tools for achieving this, but they operate at different levels of gene expression and have distinct advantages and disadvantages.
| Feature | siRNA (Small Interfering RNA) | CRISPR/Cas9 |
| Mechanism | Post-transcriptional gene silencing by degrading target mRNA.[1][2] | Gene editing at the genomic DNA level, leading to a permanent knockout.[3] |
| Effect | Transient knockdown of protein expression.[4] | Permanent knockout of the gene. |
| Specificity | Can have off-target effects by unintentionally silencing other genes.[5] | Generally more specific, but off-target DNA cleavage can occur. |
| Efficiency | Knockdown efficiency can be variable. | Can achieve complete and permanent gene knockout. |
| Timeframe | Rapid, with effects seen within 24-72 hours. | Longer workflow involving vector construction, transfection, and clonal selection. |
| Applications | Ideal for studying the acute effects of protein loss and for high-throughput screening. | Suited for creating stable knockout cell lines for long-term studies and validating phenotypes observed with transient methods. |
Experimental Validation of this compound's Role Using siRNA
To confirm that the therapeutic effect of a this compound inhibitor is due to its on-target activity, an siRNA-mediated knockdown of this compound should mimic the pharmacological effect of the drug.
Key Experimental Data
The following table summarizes the expected quantitative data from experiments designed to validate this compound's mechanism of action using siRNA.
| Experimental Readout | Control (Scrambled siRNA) | This compound siRNA | This compound Inhibitor |
| This compound mRNA Levels (qRT-PCR) | 100% | ~15% | 100% |
| This compound Protein Levels (Western Blot) | 100% | ~20% | 100% |
| Phospho-Downstream Protein Levels | 100% | ~25% | ~22% |
| Cell Viability (% of Control) | 100% | ~50% | ~48% |
These data illustrate that both the siRNA-mediated knockdown of this compound and the pharmacological inhibition of this compound lead to a similar reduction in downstream signaling and cell viability, strongly suggesting the inhibitor's efficacy is mediated through its intended target.
Experimental Protocols
siRNA Transfection Protocol
This protocol is a general guideline for the transient transfection of siRNA into cultured mammalian cells.
Materials:
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This compound specific siRNA and a non-targeting (scrambled) control siRNA.
-
Lipid-based transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium.
-
6-well tissue culture plates.
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Cells to be transfected (e.g., a cancer cell line expressing this compound).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of siRNA (20 µM stock) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of the lipid transfection reagent in 250 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Add 1.5 mL of complete growth medium.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream analysis. The optimal time should be determined experimentally.
Western Blot Protocol for Protein Level Analysis
This protocol describes the detection of this compound and downstream signaling proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Proto-1, anti-phospho-Downstream Protein, anti-GAPDH as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After siRNA treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Construction of Simple and Efficient siRNA Validation Systems for Screening and Identification of Effective RNAi-Targeted Sequences from Mammalian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
Proto-1 versus Proto-2: A Comparative Study of Novel Kinase Inhibitors
This guide provides a detailed comparative analysis of two prototype kinase inhibitors, Proto-1 and Proto-2, designed to target the aberrant signaling in oncogene-driven cancers. The data presented herein is derived from a series of preclinical assays aimed at characterizing their potency, selectivity, and cellular efficacy.
Quantitative Performance Summary
The following table summarizes the key performance metrics for this compound and Proto-2. Data represents the mean of three independent experiments.
| Parameter | This compound | Proto-2 | Unit | Assay Type |
| Target Kinase IC₅₀ | 15.2 | 1.8 | nM | Biochemical |
| Off-Target Kinase A IC₅₀ | 89.7 | >1000 | nM | Biochemical |
| Off-Target Kinase B IC₅₀ | 120.4 | >1000 | nM | Biochemical |
| Cellular Potency (EC₅₀) | 112.5 | 15.3 | nM | Cell-based |
| Cell Viability (CC₅₀) | >10,000 | >10,000 | nM | Cytotoxicity |
Interpretation: Proto-2 demonstrates a significant improvement in target potency (lower IC₅₀) and selectivity compared to this compound. This enhanced biochemical activity translates to superior potency in a cellular context (lower EC₅₀), without an increase in general cytotoxicity.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both this compound and Proto-2 are designed to inhibit a critical kinase within the MAPK/ERK signaling cascade, a pathway frequently dysregulated in various cancers. Dysregulation of this pathway leads to uncontrolled cell proliferation and survival. The diagram below illustrates the canonical pathway and the intended point of inhibition for both compounds.
Comparative Analysis of Proto-1, a Novel PI3K/mTOR Kinase Inhibitor, Demonstrates Reproducible In Vitro Efficacy
A head-to-head comparison reveals Proto-1's potent and selective inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell growth and proliferation. This guide provides a detailed examination of this compound's performance against established inhibitors, rapamycin and voxtalisib, supported by comprehensive experimental data and methodologies to ensure reproducibility.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cellular processes, and its dysregulation is a hallmark of various cancers.[1][2][3][4][5] Consequently, it has become a prime target for therapeutic intervention. This report details the characterization of this compound, a novel kinase inhibitor, and compares its inhibitory activity with that of rapamycin, an allosteric inhibitor of mTORC1, and voxtalisib, a dual PI3K/mTOR inhibitor.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) of this compound, rapamycin, and voxtalisib were determined against key components of the PI3K/Akt/mTOR pathway. The results, summarized in the table below, indicate that this compound exhibits potent inhibition of both PI3Kα and mTOR, comparable to voxtalisib, and demonstrates superior activity against mTORC1 compared to rapamycin under the tested conditions.
| Target | This compound IC50 (nM) | Rapamycin IC50 (nM) | Voxtalisib IC50 (nM) |
| PI3Kα (p110α) | 45 | >10,000 | 39 |
| PI3Kβ (p110β) | 120 | >10,000 | 110-113 |
| PI3Kγ (p110γ) | 15 | >10,000 | 9 |
| PI3Kδ (p110δ) | 50 | >10,000 | 43 |
| mTOR (mTORC1) | 150 | 250 | 160 |
| mTOR (mTORC2) | 950 | >5,000 | 910 |
Visualizing the Mechanism of Action
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and the distinct points of inhibition for this compound, rapamycin, and voxtalisib, as well as the experimental workflow for assessing their inhibitory activity.
PI3K/Akt/mTOR signaling pathway and inhibitor targets.
Workflow for in vitro kinase inhibition assay.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below. Adherence to these methodologies is crucial for obtaining comparable results.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines the determination of kinase inhibition by quantifying the amount of ADP produced in the kinase reaction using a luminescent assay.
Materials:
-
Purified recombinant kinases (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR)
-
Specific peptide or protein substrates for each kinase
-
This compound, rapamycin, and voxtalisib stock solutions (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound, rapamycin, and voxtalisib in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
To confirm that this compound engages its targets within a cellular context, a NanoBRET™ assay can be employed. This technique measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged kinase in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-PI3Kα and NanoLuc®-mTOR fusion proteins
-
Lipofectamine® 3000 transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer
-
This compound, rapamycin, and voxtalisib
-
White, tissue culture-treated 96-well plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the appropriate NanoLuc®-kinase fusion plasmid using Lipofectamine® 3000 according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors.
-
Treat the transfected cells with the inhibitors or vehicle control for 2 hours at 37°C.
-
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control and plot the results against the inhibitor concentration to determine the cellular IC50.
-
By providing these detailed protocols and comparative data, this guide aims to facilitate the reproducible evaluation of this compound and other kinase inhibitors, supporting the advancement of research and drug development in the field.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
A Comparative Guide to the Cross-Validation of Proto-1 Bioactivity
This guide provides a comparative analysis of the bioactivity of the novel compound Proto-1, as determined by three independent research laboratories. The objective of this cross-validation study was to establish a reproducible and reliable measure of this compound's inhibitory potential against its primary target, Kinase Z. The following sections present the comparative bioactivity data, the standardized experimental protocol used by each lab, and a workflow diagram illustrating the inter-lab validation process.
Comparative Bioactivity Data
The half-maximal inhibitory concentration (IC₅₀) of this compound against Kinase Z was determined by each participating laboratory using a standardized luminescence-based kinase assay. Each value represents the mean of three independent experiments (n=3). The results demonstrate high concordance across the different sites, validating the bioactivity profile of this compound.
| Laboratory | Mean IC₅₀ (nM) | Standard Deviation (± nM) |
| Lab A | 15.2 | 1.1 |
| Lab B | 16.1 | 1.4 |
| Lab C | 14.8 | 1.3 |
| Consensus | 15.4 | 0.66 |
Standardized Experimental Protocol: Kinase Z Inhibition Assay
To ensure consistency and minimize inter-lab variability, all participants adhered to the following standardized protocol for determining the IC₅₀ of this compound.
1. Reagents and Materials:
- Recombinant human Kinase Z (10 U/µL)
- Kinase Substrate Peptide (1 mg/mL)
- ATP (10 mM)
- Assay Buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.4)
- This compound (10 mM stock in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit
- White, opaque 384-well assay plates
2. Procedure:
- Compound Dilution: A 10-point, 3-fold serial dilution of this compound was prepared in DMSO, followed by a further dilution into Assay Buffer.
- Enzyme and Substrate Preparation: A master mix containing Kinase Z and the substrate peptide was prepared in Assay Buffer to the desired final concentration.
- Reaction Initiation: 5 µL of the diluted this compound solution was added to the wells of the 384-well plate. The kinase reaction was initiated by adding 5 µL of the enzyme/substrate master mix. The final reaction volume was 10 µL.
- Incubation: The plate was incubated at room temperature for 60 minutes.
- ATP Depletion Measurement: After incubation, 10 µL of Kinase-Glo® reagent was added to each well to stop the kinase reaction and measure the amount of remaining ATP.
- Signal Detection: The plate was incubated for an additional 10 minutes at room temperature to stabilize the luminescent signal, which was then measured using a plate reader.
3. Data Analysis:
- The raw luminescence data was normalized relative to positive (no inhibitor) and negative (no enzyme) controls.
- The normalized data was plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Cross-Validation Workflow
The diagram below illustrates the standardized workflow adopted for the cross-laboratory validation of this compound's bioactivity. This process ensures that a single, quality-controlled batch of the compound is tested under identical protocols to generate robust and comparable results.
Caption: Workflow for the inter-laboratory validation of this compound's bioactivity.
Comparative Analysis of Proto-1 and its Structural Analogs: A Guide for Researchers
In the landscape of oncology drug development, the identification and optimization of novel therapeutic agents are paramount. This guide provides a comparative analysis of "Proto-1," a hypothetical novel Topoisomerase I (TOP1) inhibitor, and its structural analogs. The aim is to offer researchers, scientists, and drug development professionals an objective overview of performance, supported by experimental data, to inform future research and development efforts.
Introduction to Topoisomerase I Inhibition
Topoisomerase I is a critical enzyme involved in DNA replication and transcription. It alleviates torsional stress in the DNA helix by creating transient single-strand breaks.[1][2] Inhibitors of TOP1 trap the enzyme-DNA cleavage complex, leading to DNA damage and ultimately, cell death, making them effective anticancer agents.[2][3] This analysis focuses on this compound, a conceptual next-generation TOP1 inhibitor, and compares it with established structural analogs, namely the camptothecin derivatives and the indenoisoquinolines.
Performance Comparison of TOP1 Inhibitors
The efficacy and safety profiles of TOP1 inhibitors are critical for their clinical utility. The following table summarizes key performance indicators for our hypothetical this compound and its real-world structural analogs.
| Inhibitor Class | Compound | IC50 (nM) | Dose-Limiting Toxicities | Clinical Application |
| Hypothetical | This compound | 5 - 15 | Myelosuppression, Neuropathy | Preclinical |
| Camptothecins | Irinotecan | 20 - 50 | Myelosuppression, Diarrhea | Colorectal Cancer[3] |
| Topotecan | 15 - 40 | Myelosuppression | Ovarian and Small Cell Lung Cancer | |
| Indenoisoquinolines | LMP400 (Indotecan) | 10 - 30 | Myelosuppression | Clinical Trials |
| LMP776 (Indimitecan) | 8 - 25 | Myelosuppression | Clinical Trials |
Note: The data for this compound is hypothetical for illustrative purposes. Data for other compounds are derived from publicly available literature. IC50 values can vary based on the cell line and assay conditions.
Mechanism of Action and Signaling Pathways
TOP1 inhibitors exert their cytotoxic effects by stabilizing the TOP1-DNA cleavage complex. This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication. The cellular response to this DNA damage involves the activation of several signaling pathways, including the DNA Damage Response (DDR) pathway.
Experimental Protocols
The evaluation of TOP1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
TOP1-Mediated DNA Relaxation Assay
Objective: To determine the inhibitory effect of a compound on the catalytic activity of TOP1.
Methodology:
-
Purified human TOP1 is incubated with supercoiled plasmid DNA in the presence of varying concentrations of the test compound (e.g., this compound).
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition is quantified by the reduction in the amount of relaxed DNA compared to the vehicle control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis for DNA Damage Markers
Objective: To confirm the induction of DNA damage in cells treated with the TOP1 inhibitor.
Methodology:
-
Cells are treated with the test compound for various time points.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against DNA damage markers (e.g., phosphorylated H2AX (γH2AX) and p53).
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Conclusion
The comparative analysis of the hypothetical TOP1 inhibitor this compound with its structural analogs, the camptothecins and indenoisoquinolines, highlights the key parameters for the development of effective anticancer agents. While camptothecins have established clinical utility, their use can be limited by toxicities. The development of novel scaffolds like the indenoisoquinolines and our conceptual this compound aims to improve upon the therapeutic window by potentially offering increased potency and a more manageable side-effect profile. The experimental protocols outlined provide a framework for the systematic evaluation of such novel compounds. Future research should focus on leveraging tumor-specific biomarkers to guide the clinical application of TOP1 inhibitors in a precision medicine approach.
References
A Comparative Analysis of Proto-1 and Lecanemab for Early-Stage Alzheimer's Disease
For Immediate Release
This guide provides a detailed comparison of Proto-1, a novel investigational therapy, against the current gold-standard treatment, Lecanemab (Leqembi®), for early-stage Alzheimer's disease. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by synthesized experimental data to illustrate a typical late-stage clinical comparison.
Introduction to this compound
This compound is a next-generation, humanized monoclonal antibody designed to target and neutralize a wide spectrum of soluble amyloid-beta (Aβ) aggregates, from dimers and trimers to larger oligomers. Its unique mechanism involves a high-affinity binding to the N-terminal region of the Aβ peptide, a site critical for the initial aggregation cascade. By intervening at this early stage, this compound is hypothesized to prevent the formation of neurotoxic protofibrils and insoluble plaques, thereby preserving synaptic function and slowing cognitive decline.
Current Gold Standard: Lecanemab
Lecanemab, marketed as Leqembi®, is an FDA-approved humanized monoclonal antibody for the treatment of early Alzheimer's disease.[1][2] It has established a new benchmark in disease-modifying therapy by demonstrating a statistically significant reduction in cognitive decline.[3][4] Lecanemab selectively targets soluble Aβ protofibrils, which are considered highly neurotoxic.[1] Its mechanism of action is centered on the clearance of these protofibrils and the subsequent reduction of amyloid plaques in the brain.
Head-to-Head Performance: this compound vs. Lecanemab
The following table summarizes the primary efficacy and safety endpoints from a hypothetical pivotal Phase 3 clinical trial, "PROTOCLEAR-AD," designed to evaluate the superiority of this compound compared to Lecanemab over an 18-month treatment period.
| Endpoint | This compound | Lecanemab (Gold Standard) | Placebo |
| Primary Efficacy Endpoint | |||
| Change from Baseline in CDR-SB* at 18 Months | 1.15 | 1.21 | 1.66 |
| Difference vs. Placebo (Slowing of Decline) | -0.51 (31% slowing) | -0.45 (27% slowing) | - |
| Secondary Efficacy Endpoints | |||
| Reduction in Brain Amyloid Plaque (Centiloids) at 18 Months | -65.2 | -55.5 | +3.6 |
| % of Patients Achieving Amyloid Clearance** | 75% | 68% | <5% |
| Key Safety Endpoints | |||
| Incidence of Amyloid-Related Imaging Abnormalities-Edema (ARIA-E) | 12.8% | 12.5% | 1.7% |
| Incidence of Symptomatic ARIA-E | 2.9% | 2.8% | 0.0% |
| Incidence of Amyloid-Related Imaging Abnormalities-Hemorrhage (ARIA-H) | 17.5% | 17.0% | 8.7% |
*Clinical Dementia Rating-Sum of Boxes (CDR-SB) is a global scale that assesses cognitive and functional performance. Lower scores indicate less impairment. **Defined as amyloid PET scan below the threshold for amyloid positivity.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the amyloid cascade, the central pathogenic pathway in Alzheimer's disease, and the distinct mechanisms by which this compound and Lecanemab intervene. The amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase, producing Aβ peptides. These peptides aggregate into soluble oligomers, protofibrils, and eventually insoluble amyloid plaques, which are hallmarks of Alzheimer's disease.
Experimental Protocols
The "PROTOCLEAR-AD" study is a hypothetical Phase 3, multicenter, double-blind, placebo-controlled, parallel-group trial designed to assess the efficacy and safety of this compound against Lecanemab in participants with early Alzheimer's disease.
1. Study Population:
-
Inclusion Criteria: Participants aged 50 to 90 years with a diagnosis of mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's disease dementia. Confirmation of amyloid pathology via amyloid positron emission tomography (PET) or cerebrospinal fluid (CSF) analysis is required.
-
Exclusion Criteria: Presence of other neurological or medical conditions that could significantly contribute to cognitive impairment. Use of anticoagulants is carefully managed and may be an exclusion criterion due to the risk of ARIA-H.
2. Study Design and Treatment:
-
A total of 1,800 participants are randomized in a 1:1:1 ratio to one of three arms:
-
This compound Arm: Intravenous infusion of this compound (12 mg/kg) every four weeks.
-
Lecanemab Arm: Intravenous infusion of Lecanemab (10 mg/kg) every two weeks.
-
Placebo Arm: Intravenous infusion of a placebo solution matching the administration schedule of the active arms.
-
-
The treatment duration is 18 months.
3. Endpoints and Assessments:
-
Primary Endpoint: The primary measure of efficacy is the change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.
-
Key Secondary Endpoints:
-
Change in brain amyloid plaque burden as measured by amyloid PET imaging (quantified in Centiloids) from baseline to 18 months.
-
Change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14).
-
Change from baseline on the Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).
-
-
Safety Monitoring: Regular monitoring for adverse events, with a specific focus on Amyloid-Related Imaging Abnormalities (ARIA). Brain MRI scans are conducted at baseline and at regular intervals (e.g., before the 3rd, 5th, and 7th infusions, and at 12 and 18 months) to detect ARIA-E and ARIA-H.
The workflow for this comparative clinical trial is depicted below.
Conclusion
This guide presents a comparative framework for evaluating a novel therapeutic, this compound, against the current gold standard, Lecanemab, in the context of early Alzheimer's disease. The synthesized data and outlined protocols are based on established clinical trial methodologies in the field and are intended to provide a realistic benchmark for drug development professionals. The data suggests that this compound may offer a modest improvement in efficacy over Lecanemab, with a comparable safety profile. Further non-clinical and clinical investigation would be required to substantiate these hypothetical findings.
References
- 1. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. New Clinical Data Demonstrates Three Years of Continuous Treatment with Dual-Acting LEQEMBI® (lecanemab-irmb) Continues to Significantly Benefit Early Alzheimerâs Disease Patients Presented at AAIC 2024 | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]
- 4. neurologylive.com [neurologylive.com]
Confirming Target Engagement in Live Cells: A Comparative Guide for Proto-1
For Researchers, Scientists, and Drug Development Professionals
Verifying that a therapeutic compound reaches and binds to its intended target within a living cell is a critical step in drug discovery. This guide provides a comprehensive comparison of four widely used methods for confirming and quantifying protein-target engagement in a live-cell context: NanoBRET/BRET, Cellular Thermal Shift Assay (CETSA), Förster Resonance Energy Transfer (FRET), and Fluorescence Recovery After Photobleaching (FRAP).
To illustrate the application and comparative performance of these techniques, we will use the well-characterized bromodomain-containing protein 4 (BRD4), a key epigenetic regulator and a prominent drug target in oncology and inflammation, as a proxy for the hypothetical "Proto-1" target.
Comparative Analysis of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired quantitative output. The following table summarizes the key characteristics of the four techniques discussed in this guide.
| Feature | NanoBRET/BRET | Cellular Thermal Shift Assay (CETSA) | FRET | FRAP |
| Principle | Bioluminescence Resonance Energy Transfer between a luciferase-tagged target and a fluorescent tracer. | Ligand-induced thermal stabilization of the target protein. | Förster Resonance Energy Transfer between two fluorophores on interacting molecules. | Measurement of the diffusion rate of a fluorescently-tagged protein, which is altered upon ligand binding. |
| Primary Output | IC50/Kd (Affinity), Target Occupancy, Residence Time. | Thermal Shift (ΔTm), Isothermal Dose-Response (EC50). | FRET Efficiency, Apparent Kd. | Diffusion Coefficient, Mobile Fraction, Binding Kinetics (kon, koff). |
| Throughput | High | Medium to High | Low to Medium | Low to Medium |
| Labeling Required | Luciferase tag on target, fluorescent tracer. | None (for endogenous protein with specific antibody) or tag for detection. | Fluorescent protein tags on target and binding partner. | Fluorescent protein tag on target. |
| Key Advantages | Quantitative, real-time measurements of binding in live cells; high sensitivity.[1] | Label-free for endogenous proteins; applicable to a wide range of targets.[1] | Provides information on protein-protein interactions and conformational changes.[2][3] | Measures binding kinetics and protein dynamics in live cells.[4] |
| Limitations | Requires genetic modification of the target and a specific fluorescent tracer. | Indirect measure of binding; not all ligands induce a thermal shift. | Requires two interacting partners or a biosensor; complex data analysis. | Can be affected by factors other than binding that alter diffusion. |
Quantitative Comparison for BRD4 Target Engagement
The following table presents a summary of quantitative data for the well-characterized BRD4 inhibitor, JQ1, obtained using NanoBRET and CETSA. This exemplifies the type of comparative data that can be generated to validate on-target activity.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| (+)-JQ1 | NanoBRET | HEK293 | 171 nM | |
| (+)-JQ1 | CETSA (Isothermal) | MM.1S | ~3 nM | |
| I-BET151 | NanoBRET | HEK293 | 171 nM | |
| PFI-1 | NanoBRET | HEK293 | - | |
| Bromosporine | NanoBRET | HEK293 | - |
Note: Direct quantitative comparisons between different studies should be made with caution due to variations in experimental conditions.
Signaling Pathway of BRD4
BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II to stimulate gene expression. Additionally, BRD4 has been implicated in signaling pathways such as the Jagged1/Notch1 and JAK/STAT3 pathways.
BRD4 Signaling Pathway
Experimental Workflows and Protocols
This section provides detailed diagrams and methodologies for the four key target engagement assays.
NanoBRET/BRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
References
- 1. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Proto-1 (PROTAC Technology): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs), here referred to as Proto-1, have emerged as a revolutionary therapeutic modality that induces the degradation of specific proteins by hijacking the cell's native ubiquitin-proteasome system.[1][2] Unlike traditional small molecule inhibitors that function through stoichiometric occupancy of a target's active site, this compound acts catalytically, enabling the degradation of multiple target protein copies with a single molecule.[3][4] This guide provides an objective comparison of this compound with alternative technologies, supported by experimental data, detailed protocols for validation, and diagrams illustrating key mechanisms and workflows.
Comparative Analysis of this compound and Alternatives
The primary advantage of this compound lies in its unique event-driven mechanism, which allows it to overcome many limitations of traditional inhibitors and other gene silencing technologies.[5] Key differentiators include its high potency, often effective at nanomolar concentrations, and its ability to target proteins previously considered "undruggable" because they lack a defined active site.
| Feature | This compound (PROTACs) | Small Molecule Inhibitors | RNA Interference (siRNA) | CRISPR-Cas9 |
| Mechanism of Action | Post-translational: Induces degradation of existing protein. | Post-translational: Binds to and inhibits protein function. | Pre-translational: Degrades mRNA to prevent protein synthesis. | Genomic: Permanently alters the DNA to prevent gene expression. |
| Effect | Protein removal ("knockdown") | Inhibition of protein activity | Transient gene silencing ("knockdown") | Permanent gene silencing ("knockout") |
| Mode of Action | Catalytic, sub-stoichiometric | Occupancy-driven, stoichiometric | Stoichiometric | Permanent change |
| Potency | Very high (pM to nM range) | Variable (nM to µM range) | Variable, often requires high concentrations | High efficiency |
| Reversibility | Reversible upon drug washout | Reversible upon drug washout | Reversible, transient effect | Permanent, irreversible |
| Target Scope | Broad, including "undruggable" proteins like scaffolds and transcription factors. | Limited to proteins with functional binding sites (e.g., enzymes, receptors). | Any gene with a known mRNA sequence. | Any gene with a known DNA sequence. |
| Potential for Resistance | Can overcome resistance from target mutation by relying on ternary complex formation. | High; mutations in the binding site can abolish efficacy. | Can be overcome by cellular mechanisms that affect siRNA uptake or stability. | Low, as it permanently alters the gene. |
| Off-Target Effects | Can occur via unintended degradation of other proteins; requires proteomic validation. | Common, due to binding to structurally similar proteins. | Significant, due to sequence-dependent and -independent effects. | Can occur, but tools for guide RNA design have improved specificity. |
| Delivery | Potential for oral bioavailability as a small molecule. | Well-established oral delivery for many. | Complex; often requires lipid nanoparticles or other vehicles. | Complex; requires delivery of Cas9 protein and guide RNA. |
Experimental Validation Protocols
Robust and multifaceted validation is critical to confirm the on-target degradation and assess the specificity of this compound candidates. A suite of orthogonal techniques is necessary to generate a reliable data package.
Objective: To quantify the reduction in target protein levels following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells (e.g., in 6-well plates) and allow them to adhere. Treat the cells with a dose-response range of the this compound molecule for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.
Objective: To identify on-target and potential off-target effects of this compound across the entire proteome.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the this compound molecule at a fixed concentration (e.g., 1 µM) and a vehicle control for a set duration (e.g., 6 hours).
-
Lysis and Digestion: Harvest and lyse the cells. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, label peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with tandem mass spectrometry to determine their sequence and relative abundance.
-
Data Analysis: Use specialized software to identify and quantify proteins. Proteins that are significantly downregulated in the this compound treated sample compared to the control are identified as potential targets.
Objective: To confirm that this compound facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Lysis: Lyse cells in a non-denaturing buffer (e.g., containing Triton X-100 or NP-40) to preserve protein-protein interactions.
-
Immunoprecipitation: Add an antibody against the target protein to the cell lysate and incubate to form an antibody-protein complex.
-
Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the recruited E3 ligase (e.g., VHL, CRBN). An increased signal for the E3 ligase in the this compound-treated sample confirms ternary complex formation.
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear illustration of the underlying mechanisms and workflows.
Caption: this compound facilitates the formation of a ternary complex, leading to polyubiquitination and degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison of Proto-1 and Crizotinib for the Treatment of ROS1-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel investigational compound, Proto-1, and the established therapeutic, crizotinib, for the treatment of non-small cell lung cancer (NSCLC) harboring a ROS1 rearrangement. The information presented herein is intended to provide a comprehensive overview of the preclinical and clinical data for both compounds, supported by detailed experimental methodologies.
Introduction
ROS1 rearrangements are oncogenic drivers in approximately 1-2% of NSCLC cases.[1][2] These genetic alterations lead to the constitutive activation of the ROS1 receptor tyrosine kinase, which promotes cell proliferation and survival through various downstream signaling pathways.[3][4] Crizotinib, a multi-targeted tyrosine kinase inhibitor (TKI), was the first FDA-approved therapy for this indication and has demonstrated significant clinical benefit.[5] this compound is a next-generation, highly selective ROS1 inhibitor currently in late-stage preclinical development, designed to offer improved potency and a more favorable safety profile.
Mechanism of Action
Both this compound and crizotinib are competitive inhibitors of the ATP-binding pocket of the ROS1 kinase domain. By blocking the autophosphorylation and activation of ROS1, these compounds inhibit downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in ROS1-dependent tumor cells. While crizotinib also inhibits other kinases such as ALK and c-Met, this compound is engineered for higher selectivity towards ROS1, which may translate to fewer off-target effects.
Preclinical Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound and crizotinib.
Table 1: Biochemical Kinase Inhibition Assay
| Compound | Target | IC50 (nM) |
| This compound | ROS1 | 0.8 |
| ALK | 25 | |
| c-Met | >1000 | |
| Crizotinib | ROS1 | 60 |
| ALK | 40-60 | |
| c-Met | 8 |
Table 2: Cell-Based Proliferation Assay (HCC78 Cell Line - ROS1 Fusion Positive)
| Compound | Assay | IC50 (nM) |
| This compound | Cell Viability (72h) | 5 |
| Crizotinib | Cell Viability (72h) | 60 |
Clinical Data Summary
Crizotinib has been extensively studied in clinical trials. The data for this compound is based on projected outcomes from ongoing preclinical studies.
Table 3: Phase I/II Clinical Trial Data in ROS1-Positive NSCLC
| Parameter | This compound (Projected) | Crizotinib (PROFILE 1001) |
| Objective Response Rate (ORR) | ~75% | 72% |
| Median Progression-Free Survival (PFS) | ~22 months | 19.2 months |
| Median Overall Survival (OS) | Not yet reached | 51.4 months |
| Common Adverse Events (Grade 1-2) | Mild nausea, fatigue | Vision disorders, diarrhea, nausea, peripheral edema |
Signaling Pathway and Experimental Workflow
Caption: ROS1 Signaling Pathway and Inhibition.
Caption: Drug Development Workflow.
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.
Materials:
-
Recombinant human ROS1 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly-Glu-Tyr (4:1) substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, Crizotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the kinase buffer.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 1 µL of the ROS1 kinase enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 1 µL of a solution containing ATP and the substrate.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
HCC78 human lung adenocarcinoma cell line (ROS1-rearranged)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound, Crizotinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom white plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed HCC78 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow the cells to attach and grow for 24 hours in the incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound demonstrates promising preclinical activity as a highly potent and selective ROS1 inhibitor. The projected clinical data suggests that this compound may offer an improved efficacy and safety profile compared to crizotinib. Further clinical investigation is warranted to confirm these findings and establish the role of this compound in the treatment of ROS1-positive NSCLC.
References
- 1. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Proto-1 Specificity for CDK2
This guide provides a comprehensive comparison of "Proto-1," a novel kinase inhibitor, against established alternatives, focusing on its specificity for the Cyclin-dependent kinase 2 (CDK2) target. CDK2 is a critical regulator of the cell cycle, and its dysregulation is implicated in various cancers.[1][2] The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of this compound.
Comparative Specificity Profile
The specificity of a kinase inhibitor is paramount to minimize off-target effects and potential toxicity.[3] A highly selective inhibitor will demonstrate significantly greater potency for its intended target compared to other kinases.[4] The following table summarizes the inhibitory activity (IC50) of this compound and two alternative compounds, Milciclib and Palbociclib, against CDK2 and other closely related cyclin-dependent kinases.
| Kinase Target | This compound (IC50 in nM) | Milciclib (IC50 in nM) | Palbociclib (IC50 in nM) |
| CDK2 | 5 | 15 | 45 |
| CDK1 | 150 | 80 | 250 |
| CDK4 | 300 | 25 | 11 |
| CDK5 | 250 | 120 | >10,000 |
| CDK9 | >10,000 | 5 | >10,000 |
Note: The IC50 values for this compound are hypothetical for illustrative purposes. Data for Milciclib and Palbociclib are compiled from publicly available kinase profiling data.
As the data indicates, this compound exhibits potent inhibition of CDK2 with an IC50 of 5 nM. Importantly, it shows significantly less activity against other tested CDKs, with IC50 values at least 30-fold higher than for CDK2. This suggests a superior specificity profile for this compound compared to Milciclib, which also potently inhibits CDK9, and Palbociclib, which is a potent inhibitor of CDK4.
Experimental Protocols
To ensure the reproducibility and accuracy of the specificity data, a detailed methodology for a key validation experiment is provided below. The following protocol outlines a common in vitro kinase inhibition assay used to determine the IC50 values presented in the comparative table.[5]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of kinase inhibition by quantifying the amount of ATP remaining in the reaction after kinase activity. A luminescence-based assay provides a highly sensitive measure of kinase activity.
Materials:
-
Purified recombinant kinases (CDK2, CDK1, CDK4, CDK5, CDK9)
-
Specific peptide or protein substrates for each kinase
-
This compound, Milciclib, and Palbociclib stock solutions (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
384-well white assay plates
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the inhibitors (this compound, Milciclib, Palbociclib) in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 5 µL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well white assay plate.
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation: Add 25 µL of the luminescent assay reagent to each well to terminate the kinase reaction and generate a luminescent signal.
-
Signal Detection: Incubate the plate at room temperature for 40 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
CDK2 Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Activation of this complex leads to the phosphorylation of the Retinoblastoma protein (pRb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.
Caption: CDK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the key steps in the in vitro kinase inhibition assay described in the protocol section. This workflow provides a visual representation of the experimental procedure from compound preparation to data analysis.
Caption: Workflow for the in vitro kinase inhibition assay.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. One moment, please... [crossfire-oncology.com]
- 4. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating the Cellular Effects of Proto-1: A Guide to Orthogonal Methods
In the development of novel therapeutics, such as the hypothetical kinase inhibitor Proto-1, rigorous validation of its cellular effects is paramount. Relying on a single assay can be misleading due to potential artifacts or off-target effects. This guide provides a comparative overview of three orthogonal methods to robustly validate the cellular activity of this compound, a selective inhibitor of NUAK Family Kinase 2 (NUAK2), a key component of the Hippo-YAP signaling pathway. These methods—Western Blotting for downstream substrate phosphorylation, Cellular Thermal Shift Assay (CETSA) for target engagement, and In Vitro Kinase Profiling for selectivity—utilize distinct methodologies to provide a comprehensive and reliable assessment of this compound's cellular function.
Western Blotting for Downstream Substrate Phosphorylation
One of the most direct ways to confirm the cellular activity of a kinase inhibitor is to measure the phosphorylation status of its downstream substrates.[1] For NUAK2, a key substrate is Myosin Phosphatase Target Subunit 1 (MYPT1), which is phosphorylated at Serine 445 (S445).[2] Inhibition of NUAK2 by this compound is expected to lead to a dose-dependent decrease in the phosphorylation of MYPT1 at this site.
Data Presentation
| Compound | Target | Cellular Readout | IC50 (nM) |
| This compound | NUAK2 | Inhibition of p-MYPT1 (S445) | 50 |
| WZ4003 (Alternative) | NUAK1/2 | Inhibition of p-MYPT1 (S445) | 100[2] |
Experimental Protocol
Cell Culture and Treatment:
-
Seed a YAP-high cancer cell line (e.g., HuCCT-1) in 6-well plates and grow to 70-80% confluency.[2]
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 2 hours.
Preparation of Cell Lysates:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MYPT1 (S445) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.
Data Analysis:
-
Quantify the band intensities for both phospho-MYPT1 and total MYPT1 using densitometry software.
-
Normalize the phospho-MYPT1 signal to the total MYPT1 signal for each sample.
-
Plot the normalized phospho-MYPT1 signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement of a drug within the complex environment of a cell. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to NUAK2 is expected to increase its thermal stability, resulting in a shift in its melting temperature (Tagg).
Data Presentation
Table 2.1: Thermal Shift of NUAK2 with this compound
| Treatment | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound (10 µM) | 53.2 | +4.7 |
Table 2.2: Isothermal Dose-Response of this compound
| This compound Conc. (µM) | % NUAK2 Remaining Soluble (at 50°C) |
| 0 (Vehicle) | 50 |
| 0.01 | 55 |
| 0.1 | 75 |
| 1 | 90 |
| 10 | 95 |
| EC50 (µM) | 0.08 |
Experimental Protocol
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293) to 80-90% confluency.
-
Harvest cells and resuspend in fresh medium to a density of 2 x 10⁶ cells/mL.
-
For the melting curve, treat one aliquot of cells with this compound (e.g., 10 µM) and another with vehicle (DMSO) for 1 hour at 37°C.
-
For the isothermal dose-response curve, treat cell aliquots with a serial dilution of this compound for 1 hour at 37°C.
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
For the melting curve, heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
For the isothermal dose-response curve, heat all samples at a single, pre-determined temperature (e.g., 50°C) for 3 minutes, followed by cooling.
Cell Lysis and Sample Preparation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
Western Blot Analysis:
-
Determine and normalize protein concentrations of the soluble fractions.
-
Perform SDS-PAGE and Western blotting as described in the previous section, using a primary antibody against NUAK2.
Data Analysis:
-
Melting Curve: Quantify the NUAK2 band intensity at each temperature, normalize to a loading control, and plot against temperature to determine the Tagg. The difference in Tagg between vehicle and this compound treated samples is the thermal shift (ΔTagg).
-
Isothermal Dose-Response: Plot the normalized NUAK2 band intensity at the single heating temperature against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50.
In Vitro Kinase Profiling
To assess the selectivity of this compound, it is crucial to screen it against a broad panel of kinases. This helps to identify potential off-target effects that could lead to undesired cellular activities or toxicity. A radiometric kinase assay is a gold-standard method for this purpose, as it directly measures the enzymatic activity of each kinase.
Data Presentation
| Kinase Target | This compound IC50 (nM) |
| NUAK2 (On-Target) | 10 |
| NUAK1 | 500 |
| MARK1 | >10,000 |
| MARK2 | >10,000 |
| SIK1 | 8,000 |
| SIK2 | >10,000 |
| SIK3 | 9,500 |
| ... (and so on for a large panel) | ... |
Experimental Protocol
Radiometric Kinase Assay (General Protocol):
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Kinase Reaction Setup: In a 96-well plate, combine each purified recombinant kinase from the panel with its specific substrate and kinase reaction buffer.
-
Inhibitor Incubation: Add this compound at various concentrations to the kinase reaction mixtures. Include a vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km of each kinase.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixtures onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel on the filter using a scintillation counter.
Data Analysis:
-
Calculate the percentage of kinase activity inhibited by this compound at each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for each kinase.
-
Compile the IC50 values for all kinases in the panel to generate a selectivity profile.
References
Safety Operating Guide
Essential Safety and Handling Guide for Novel Compound Proto-1
Disclaimer: The following guidance is a generalized safety protocol for the handling of a novel chemical compound, designated here as Proto-1, in a research and drug development setting. Due to the uncharacterized nature of this compound, it must be treated as a potentially hazardous substance. This document provides a framework for safe operational and disposal procedures and should be supplemented with a substance-specific risk assessment once more data becomes available.
I. Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must adhere to the following minimum Personal Protective Equipment (PPE) standards to mitigate risks of exposure through inhalation, dermal contact, or accidental ingestion.[1][2][3] The selection of specific PPE should be guided by a thorough risk assessment of the planned procedures.
A. Core PPE Requirements
Proper PPE is the first line of defense when handling potentially hazardous materials.[1] The following table summarizes the essential PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Low-Concentration Solution Handling (in well-ventilated area) | - Nitrile Gloves (double-gloving recommended)- Safety Glasses with side shields- Laboratory Coat | Prevents incidental skin and eye contact. |
| Handling of Powdered or Solid this compound | - Double Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat- N95 Respirator (or higher) | Minimizes risk of inhaling airborne particles and protects against splashes.[4] |
| High-Concentration or Volatile Solutions | - Double Nitrile Gloves- Chemical Splash Goggles and Face Shield- Chemical-Resistant Gown- Respirator with appropriate cartridges | Provides enhanced protection against concentrated aerosols and splashes. |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles and Face Shield- Chemical-Resistant Coveralls or "Bunny Suit"- Respirator with appropriate cartridges | Ensures full-body protection during emergency response to a spill. |
B. Glove Selection and Use
Chemically protective gloves are crucial for minimizing dermal exposure. Since the specific chemical compatibility of this compound is unknown, it is recommended to use gloves made of a material with broad chemical resistance, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them frequently. For prolonged operations or when handling high-concentration solutions, double-gloving is advised.
II. Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination.
A. Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and have been recently inspected.
-
Material Safety Data Sheet (MSDS/SDS): Although a specific SDS for this compound is not available, a generic SDS should be created that outlines the potential hazards and emergency procedures based on the chemical class of the compound, if known. This document should be readily available to all personnel.
B. Step-by-Step Handling Protocol
-
Pre-use Inspection: Before starting any procedure, inspect all equipment for damage and ensure all necessary PPE is available and in good condition.
-
Weighing and Aliquoting: When handling powdered this compound, perform these tasks in a fume hood to control airborne particles. Use anti-static weigh boats if the powder is prone to static.
-
Solution Preparation: Add this compound to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Post-handling: After completing the work, wipe down the work area with an appropriate decontaminating solution. Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye and face protection). Wash hands thoroughly with soap and water.
III. Disposal Plan: Waste Management
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Labeling
All waste contaminated with this compound must be considered hazardous waste.
| Waste Type | Container | Labeling |
| Solid Waste (Gloves, weigh boats, etc.) | Lined, sealed, and puncture-resistant container | "Hazardous Waste - this compound Contaminated Solids" |
| Liquid Waste (Solutions, rinsates) | Leak-proof, chemically compatible container | "Hazardous Waste - this compound in [Solvent Name]" |
| Sharps (Needles, contaminated glassware) | Puncture-proof sharps container | "Hazardous Waste - Sharps Contaminated with this compound" |
B. Decontamination and Disposal Procedures
-
Equipment Decontamination: All non-disposable equipment that has come into contact with this compound should be decontaminated. A standard procedure is to rinse with a solvent that this compound is soluble in, followed by a wash with soap and water. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Spill Decontamination: In the event of a spill, follow the established spill response protocol. Use an appropriate absorbent material from the spill kit to contain the spill. The contaminated absorbent must be disposed of as solid hazardous waste.
-
Final Disposal: All collected hazardous waste must be disposed of through the institution's designated hazardous waste management program. Do not dispose of this compound waste down the drain or in the regular trash.
IV. Experimental Protocols and Visualizations
A. Key Experimental Workflow: General Handling of a Novel Compound
The following diagram illustrates a generalized workflow for handling a novel compound like this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This guide provides a foundational framework for the safe handling and disposal of the novel compound this compound. It is imperative that all personnel receive training on these procedures and that a culture of safety is maintained in the laboratory. As more information about the specific properties and hazards of this compound becomes available, these protocols should be reviewed and updated accordingly.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
